2-Amino-5-iodopyridine is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry and materials science.[1] Defined by its bifunctional nature—possessing a nucleophilic exocyclic amine and an electrophilic carbon-iodine bond—it serves as a critical "linchpin" intermediate. Its structural utility lies in its ability to undergo orthogonal functionalization: the C–I bond is highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the aminopyridine core functions as a directing group or hydrogen-bond donor in kinase inhibitor pharmacophores. This guide details its physicochemical profile, scalable synthesis, reactivity patterns, and application in drug discovery.
Structural Analysis & Physicochemical Profile
Electronic Structure
The molecule features a pyridine ring substituted at the C2 position with an electron-donating amino group (–NH₂) and at the C5 position with an electron-withdrawing iodine atom.
Basicity: The exocyclic amino group increases the electron density of the ring via resonance, making the ring nitrogen (N1) the primary site of protonation. However, the inductive effect of the iodine at C5 attenuates this basicity compared to unsubstituted 2-aminopyridine.
Dipole & Solubility: The molecule exhibits a significant dipole moment due to the push-pull electronic system. It displays moderate solubility in polar organic solvents (DMSO, DMF, Ethyl Acetate) but limited solubility in water and non-polar alkanes.
Key Physicochemical Properties
Property
Value / Description
Context
Melting Point
128 – 132 °C
Crystalline solid purity indicator.
Appearance
White to tan/brown powder
Darkens upon light exposure (photolabile C–I bond).
pKa (Est.)
~5.5 – 6.0 (Ring N)
Less basic than 2-aminopyridine (pKa 6.86) due to I-substituent.
LogP
~1.5
Lipophilic enough for membrane permeability in early drug discovery.
H-Bonding
Donor: 1 (NH₂), Acceptor: 2 (N_ring, NH₂)
Forms extensive H-bond networks in crystal lattice.
Synthetic Routes & Process Chemistry
While several routes exist, the direct iodination of 2-aminopyridine is the industry standard. Choice of iodinating agent dictates scalability and atom economy.
This method is preferred for process chemistry due to high atom economy. Periodic acid (HIO₄) or Iodic acid acts as an oxidant, regenerating electrophilic iodine species in situ, allowing full utilization of molecular iodine.
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs the electrophile to the ortho (C3) and para (C5) positions. Steric hindrance and electronic stability favor the C5 position significantly over C3.
Protocol:
Dissolve 2-aminopyridine in acetic acid/water mixture.
Add H₂SO₄ (catalytic) followed by HIO₄.
Heat to 80°C and add I₂ portion-wise.
Stir for 4 hours.
Workup: Quench with saturated Na₂S₂O₃ (to remove unreacted iodine). Neutralize with NaOH or Na₂CO₃ to precipitate the free base. Recrystallize from Ethanol/Water.
Method B: N-Iodosuccinimide (NIS) (Lab Scale)
Ideal for small-scale, mild synthesis where acidic conditions must be avoided.
Reagents: 2-Aminopyridine, NIS, Acetonitrile or DMF.
Conditions: Room temperature to 50°C.
Note: Generates succinimide waste; less atom-economical than Method A.
Synthesis Workflow Diagram
Caption: Scalable synthesis workflow using the oxidative iodination method.
Reactivity & Functionalization
The 2-amino-5-iodopyridine scaffold offers two distinct reactive sites, allowing for divergent synthesis.
C–I Bond Reactivity (Cross-Coupling)
The C5-iodine is an excellent handle for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ in Dioxane/H₂O.
Selectivity: High. The free amine usually does not interfere, though protection (e.g., Boc, Acetyl) can improve yields if the boronic acid is unstable.
Sonogashira Coupling: Reacts with terminal alkynes to form alkynyl-pyridines.
Significance: Key route to fused bicyclic systems (e.g., furopyridines or pyrrolopyridines) via subsequent cyclization.
Heck Reaction: Coupling with alkenes.
Amino Group Reactivity
Acylation/Amidation: Reaction with acid chlorides or anhydrides to form amides. Often used to install the "hinge-binding" motif in kinase inhibitors.
Sandmeyer-Type Reactions: The amino group can be converted to a diazonium salt and subsequently to a halide (F, Cl, Br) or nitrile, though this destroys the amino functionality.
Cyclization: Reaction with alpha-haloketones generates imidazo[1,2-a]pyridines , a privileged scaffold in drug discovery (e.g., Zolpidem analogs).
Divergent Synthesis Map
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the iodine and amine groups.
Medicinal Chemistry Applications
Kinase Inhibitors
The 2-aminopyridine motif is a classic "hinge binder." In the ATP-binding pocket of kinases, the ring nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (NH₂) acts as a hydrogen bond donor. The iodine at C5 allows for the attachment of hydrophobic tails that extend into the hydrophobic back-pocket of the enzyme, conferring selectivity.
Example: Precursors for ALK (Anaplastic Lymphoma Kinase) and Syk (Spleen Tyrosine Kinase) inhibitors often utilize this scaffold.
Bioimaging & Diagnostics
Radio-iodinated derivatives (using I-123 or I-124) or F-18 substituted analogs (derived from the iodo-precursor) are used as PET ligands.
Target: Amyloid-beta plaques. Derivatives of 2-amino-5-iodopyridine are structural precursors to IMPY (6-iodo-2-(4'-dimethylamino-phenyl)imidazo[1,2-a]pyridine), a SPECT imaging agent for Alzheimer's disease.
Handling & Safety (SDS Summary)
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Light sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent de-iodination or oxidation (darkening of solid).
First Aid: In case of contact, wash with copious amounts of water. If inhaled, move to fresh air.
References
Synthesis & Process: Li, X., et al. "Synthesis of 2-Amino-5-bromo-3-iodopyridine."[2] International Journal of Simulation: Systems, Science and Technology, 2016. (Describes the iodination protocol using KIO3/KI which is analogous to the HIO4 method).
Crystallography: Mukda, B. A., et al. "Salts of 2-amino-5-iodopyridinium." Acta Crystallographica Section E, 2024. (Detailed crystal structure and hydrogen bonding analysis).
Medicinal Application (Amyloid): Kung, M. P., et al. "Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease." Journal of Medicinal Chemistry, 2003. (Discusses the IMPY scaffold derived from aminopyridines).
Physicochemical Data: PubChem Compound Summary for CID 296924, 2-Amino-5-iodopyridine.
Solvation Dynamics of Iodopyridin-2-amines: A Technical Guide to DMSO and Methanol Solubility
Executive Summary In early-stage drug discovery and complex organic synthesis, iodopyridin-2-amines—specifically positional isomers such as 2-amino-5-iodopyridine and 2-amino-3-iodopyridine —serve as indispensable bifunc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery and complex organic synthesis, iodopyridin-2-amines—specifically positional isomers such as 2-amino-5-iodopyridine and 2-amino-3-iodopyridine —serve as indispensable bifunctional building blocks. They are heavily utilized in palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and copper-catalyzed indole syntheses. However, their unique physicochemical properties often lead to erratic assay results or failed reactions if solvation dynamics are misunderstood.
As a Senior Application Scientist, I have observed that the majority of reproducibility issues with these compounds stem from improper solvent selection and mishandling of stock solutions. This whitepaper provides a deep-dive into the causality behind the solubility profiles of iodopyridin-2-amines in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), offering field-proven, self-validating protocols for researchers.
Physicochemical Drivers of Solubility
To master the handling of iodopyridin-2-amines, one must first understand the molecular forces dictating their crystal lattice energy (melting points typically range from 126°C to 132°C) [1].
These molecules possess a "push-pull" electronic architecture:
Hydrogen Bonding: The primary amine (-NH₂) acts as a strong hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This leads to robust intermolecular networks in the solid state.
Halogen Bonding & Hydrophobicity: The heavy iodine atom introduces significant polarizability and hydrophobicity. It engages in halogen bonding (σ-hole interactions) and enhances
stacking between the aromatic rings.
To achieve true solvation, the solvent must provide enough thermodynamic stabilization to overcome these cohesive solid-state forces.
Dimethyl Sulfoxide (DMSO): The Aprotic Workhorse
DMSO is a dipolar aprotic solvent. It excels at disrupting the intermolecular hydrogen bonds of the amine group without donating protons itself. However, the solvation of the hydrophobic iodo-aromatic ring is highly sensitive to the dielectric constant of the microenvironment.
The Causality of Hygroscopicity: DMSO is notoriously hygroscopic. If atmospheric water is absorbed into the DMSO stock, the solvent's polarity increases sharply. This forces the hydrophobic iodopyridine out of the solvation shell, leading to micro-precipitation. This is why "old" DMSO often results in seemingly insoluble compounds [2].
Methanol (MeOH): The Protic Alternative
Methanol is a polar protic solvent. It solvates the molecule by actively forming hydrogen bonds with both the amine and the pyridine nitrogen. While it cannot achieve the extreme high-concentration ceilings of pure, anhydrous DMSO, it provides a highly stable, predictable solvation environment that is immune to the catastrophic crash-outs caused by trace moisture [3].
Quantitative Solubility Profiles
The table below synthesizes the solubility limits and handling requirements for the two most common iodopyridin-2-amine isomers used in medicinal chemistry.
Compound
CAS Number
Solvent
Solubility Limit
Solvation Notes & Causality
2-Amino-3-iodopyridine
104830-06-0
DMSO
200 mg/mL (909 mM)
Requires ultrasonication to overcome lattice energy. Highly sensitive to water absorption; use freshly opened DMSO [2].
2-Amino-3-iodopyridine
104830-06-0
Methanol
Soluble (>50 mM)
Ideal for LC-MS analytical preparations. Protic environment stabilizes the amine.
2-Amino-5-iodopyridine
20511-12-0
DMSO
~10-50 mM (Working)
Slightly soluble to soluble. Gentle heating (37°C) and sonication recommended to prevent micro-suspensions[1].
2-Amino-5-iodopyridine
20511-12-0
Methanol
Soluble (>50 mM)
Standard solvent for protic-tolerant synthesis and analytical QC [4].
Standardized Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to prevent false negatives in bioassays and synthesis caused by incomplete solvation.
Protocol 1: Preparation of High-Fidelity Anhydrous DMSO Stock Solutions
Use this protocol for in vitro bioassays or moisture-sensitive cross-coupling reactions.
Thermal Equilibration: Transfer the sealed vial of iodopyridin-2-amine from cold storage (2-8°C) to a desiccator. Allow it to reach room temperature (approx. 30 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising DMSO solubility.
Inert Weighing: Weigh the required mass (e.g., for a 50 mM stock) using an analytical balance. Ideally, perform this in a glove box or under a gentle stream of dry nitrogen [3].
Solvent Addition: Add freshly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Do not use DMSO that has been open for more than 48 hours.
Ultrasonication-Assisted Dissolution: Subject the sealed vial to bath ultrasonication for 5–10 minutes at 25°C. Causality: Acoustic cavitation provides the localized activation energy required to break the robust halogen and hydrogen bonds of the crystal lattice.
Validation Check (The Tyndall Test): Shine a standard red or green laser pointer through the vial. Causality: If the beam path is visible (Tyndall effect), you have a micro-suspension, not a true solution. Continue sonication or add 5% more solvent until the beam is invisible.
Storage: Aliquot the validated solution into single-use amber vials, purge the headspace with argon to prevent oxidative degradation of the amine, and store at -80°C [2].
Protocol 2: LC-MS Sample Preparation in Methanol
Use this protocol for analytical QC, NMR, or protic-tolerant downstream applications.
Primary Stock: Dissolve 1.0 mg of iodopyridin-2-amine in 1.0 mL of LC-MS grade methanol.
Agitation: Vortex vigorously for 60 seconds. The protic nature of methanol will rapidly solvate the compound without the need for sonication.
Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chemically inert and will not bind the hydrophobic iodo-aromatic ring, ensuring the concentration remains accurate for mass spectrometry [4].
Decision Matrix for Solvent Selection
The following workflow illustrates the logical routing for solvent selection based on the strict requirements of your downstream application.
Figure 1: Decision matrix for solvent selection based on downstream application requirements.
References
Foundational
2-Amino-3-iodopyridine: Physicochemical Profiling and Synthetic Methodologies in Drug Development
Executive Summary As the complexity of target-directed drug discovery increases, the reliance on highly functionalized, regioselective molecular building blocks has never been more critical. 2-Amino-3-iodopyridine has em...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the complexity of target-directed drug discovery increases, the reliance on highly functionalized, regioselective molecular building blocks has never been more critical. 2-Amino-3-iodopyridine has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the synthesis of 7-azaindoles and novel kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility, and field-proven synthetic protocols, designed to ensure high-fidelity outcomes in laboratory workflows.
Physicochemical Profiling and Structural Significance
2-Amino-3-iodopyridine is a versatile ortho-halogenated aminopyridine. Its structural architecture features two adjacent, orthogonal functional groups: an iodine atom at the C3 position and a primary amine at the C2 position.
Mechanistically, the C-I bond is highly labile and serves as an exceptional electrophilic center for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Buchwald-Hartwig couplings). Conversely, the adjacent 2-amino group acts as a potent nucleophilic handle, enabling subsequent cyclization or functionalization. This dual reactivity is the cornerstone of its utility in constructing complex heterocyclic systems .
Table 1: Quantitative Physicochemical Data
Property
Value
Analytical Significance
Chemical Name
2-Amino-3-iodopyridine
Standard IUPAC nomenclature.
CAS Number
104830-06-0
Primary global registry identifier.
Molecular Weight
220.01 g/mol
Critical for precise stoichiometric calculations.
Empirical Formula
C5H5IN2
Confirms elemental composition.
Appearance
White to yellow powder
Color shifts indicate potential oxidation/degradation.
Purity Standard
≥ 98% (HPLC/GC)
Essential for preventing catalyst poisoning in couplings.
Mechanistic Role in Drug Discovery
In pharmaceutical development, 2-amino-3-iodopyridine is predominantly utilized as a precursor for 7-azaindoles —bioisosteres of indoles that exhibit improved pharmacokinetic profiles, such as enhanced water solubility and metabolic stability. These scaffolds are ubiquitous in the development of anti-cancer agents, antiviral drugs, and inhibitors targeting specific biological pathways, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors for pain modulation 1. The distinct iodine substitution allows researchers to achieve strict regiocontrol during complex multi-step syntheses, minimizing off-target side reactions.
Experimental Workflows and Methodologies
To maximize the utility of 2-amino-3-iodopyridine, experimental protocols must be grounded in causality and self-validation. Below are two field-proven methodologies for utilizing this compound.
Visualization: Synthetic Pathway to 7-Azaindoles
Synthetic workflow for 7-azaindole derivatives via Sonogashira coupling and C-N cyclization.
Protocol 1: Two-Step Synthesis of 2-Substituted 7-Azaindoles
Objective: Construct the 7-azaindole core via a protecting-group-free methodology 2.
Step 1: Sonogashira Cross-Coupling
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 2-amino-3-iodopyridine (1.0 equiv) in anhydrous THF.
Catalyst Loading: Add Pd(PPh3)4 (2 mol%) and CuI (2 mol%).
Causality: The palladium catalyst initiates oxidative addition specifically into the labile C-I bond, leaving the rest of the ring intact. The copper co-catalyst forms a copper acetylide intermediate, facilitating rapid transmetalation.
Reagent Addition: Introduce the terminal alkyne (1.2 equiv) and triethylamine (excess).
Causality: Triethylamine acts as both a solvent and a base to neutralize the HI byproduct, preventing the protonation of the 2-amino group, which would otherwise deactivate the substrate.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the m/z 220.01 peak (starting material) and the emergence of the alkynylated mass peak serves as an absolute gatekeeper. Proceeding without this confirmation risks complex mixtures, as unreacted starting material will poison the subsequent cyclization environment.
Step 2: Base-Mediated C-N Cyclization
Solvent Exchange: Concentrate the intermediate under reduced pressure and redissolve in anhydrous toluene.
Activation: Add KOtBu (2.0 equiv) and 18-crown-6 (10 mol%). Heat the mixture to 65°C 3.
Causality: KOtBu deprotonates the amine. The critical addition of 18-crown-6 sequesters the potassium cation, creating a highly nucleophilic, "naked" nitrogen anion. This dramatically lowers the activation energy for the intramolecular 5-endo-dig cyclization onto the alkyne, driving the formation of the pyrrole ring.
Isolation: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.
Objective: Synthesize N-(2-aminophenyl)-2-hydroxyethylamines using 2-amino-3-iodopyridine as an aryl donor 4.
Reaction Setup: Combine 2-amino-3-iodopyridine (1.0 equiv) and a β-amino alcohol (e.g., 2-hydroxyphenethylamine, 1.2 equiv) in isopropanol.
Catalysis & Causality: Add CuI (10 mol%) and Cs2CO3 (2.0 equiv) at room temperature.
Causality: The use of a mild base (Cs2CO3) and room temperature conditions prevents the over-arylation or O-arylation of the hydroxyl group, ensuring strict N-selectivity. The iodine atom acts as an excellent leaving group under these mild copper-catalyzed conditions; utilizing a bromo- or chloro- analogue would require elevated temperatures that severely compromise selectivity.
Self-Validation Checkpoint: The reaction is self-validating through a distinct polarity shift on TLC (visualized using a ninhydrin stain), confirming the conversion of the primary amine to a secondary arylamine.
Table 2: Comparative Reaction Optimization Data
Reaction Type
Catalyst System
Base / Additive
Temp (°C)
Yield (%)
Target Scaffold
Sonogashira
Pd(PPh3)4 / CuI
Et3N
25
85-95
3-Alkynylpyridine
C-N Cyclization
None
KOtBu / 18-crown-6
65
75-88
7-Azaindole
N-Arylation
CuI
Cs2CO3
25
78-80
Arylated β-amino alcohol
References
RSC Publishing. "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity." Available at:[Link]
Organic Chemistry Portal. "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6." Available at:[Link]
National Institutes of Health (PMC). "A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides." Available at: [Link]
Technical Guide: Safety & Handling of 6-Iodopyridin-2-amine
This guide is structured as a high-level technical whitepaper for research and development professionals. It prioritizes the "Why" and "How" of safety, moving beyond standard compliance into experimental best practices....
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper for research and development professionals. It prioritizes the "Why" and "How" of safety, moving beyond standard compliance into experimental best practices.
⚠ STOP & VERIFY:
There is a frequent database conflict regarding the CAS number for this compound.
Target Compound: 6-iodopyridin-2-amine (also known as 2-amino-6-iodopyridine).
Correct CAS:88511-25-5
Erroneous CAS Association: You may have encountered CAS 51934-41-9 . This CAS actually refers to Ethyl 4-iodobenzoate , a completely different chemical species with distinct physical properties (liquid vs. solid) and reactivity profiles.
Action Required: Before proceeding, verify the structure on your vial label. This guide covers 6-iodopyridin-2-amine (Solid, MP: ~103-113°C) .
Executive Summary
6-iodopyridin-2-amine is a bifunctional heteroaromatic building block critical in medicinal chemistry. Its utility lies in its orthogonal reactivity: the iodine at the C6 position serves as an excellent electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C2-amine offers nucleophilic handles for amide coupling or Buchwald-Hartwig aminations.
Due to the labile C-I bond and the oxidation-prone amine, this compound requires specific handling to maintain high catalytic turnover in downstream applications. This guide outlines the protocols to preserve reagent integrity and ensure operator safety.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
Parameter
Specification
IUPAC Name
6-Iodopyridin-2-amine
Synonyms
2-Amino-6-iodopyridine; 6-Iodo-2-pyridylamine
CAS Number
88511-25-5
Molecular Formula
C₅H₅IN₂
Molecular Weight
220.01 g/mol
Physical State
Solid (Crystalline powder)
Color
Beige to light brown (darkens on oxidation/light exposure)
Melting Point
103 – 113 °C (Purity dependent)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Hazard Identification (GHS Classification)
Based on standard halogenated aminopyridine profiles.
Expert Insight: The "Harmful if swallowed" classification often stems from the metabolic liberation of iodide or the general toxicity of the pyridine pharmacophore. The irritation (H315/H319) is characteristic of basic amines, which can saponify skin lipids upon contact.
Advanced Handling & Storage Protocol
To ensure "Self-Validating" safety, follow this workflow. The primary risks are photolytic deiodination (turning the solid purple/black) and amine oxidation .
5.1 Storage Architecture
Temperature: 2–8 °C (Refrigerated).
Atmosphere: Inert gas (Argon or Nitrogen) is recommended for long-term storage (>1 month) to prevent N-oxide formation.
Container: Amber glass vials with Teflon-lined caps. Crucial: Iodides are photosensitive. If amber glass is unavailable, wrap the vial in aluminum foil.
5.2 Weighing & Transfer Workflow
The following diagram outlines the decision logic for handling this compound to minimize degradation and exposure.
Figure 1: Decision matrix for assessing reagent quality and safe handling. Dark discoloration indicates free iodine, which can poison Palladium catalysts.
Emergency Response (Chemical Logic)
Inhalation: Move to fresh air. The pyridine ring can cause respiratory distress. If breathing is difficult, oxygen should be administered by trained personnel.
Skin Contact: Wash with soap and water.[1] Why? Amines are bases. Mild acidic neutralization (e.g., dilute vinegar) is not recommended for initial first aid due to exotherm risks; copious water is safer.
Eye Contact: Rinse for 15 minutes. Remove contact lenses.[4] The amine functionality makes this particularly damaging to corneal tissue.
Ingestion: Rinse mouth. Do NOT induce vomiting. The iodide component can be irritating to the gastric lining.
Technical Application: Synthetic Utility
Understanding the reactivity profile helps researchers anticipate hazards (e.g., exotherms, side reactions). The C-I bond is the "weakest link," intended for activation, but this also makes it the primary source of instability.
Figure 2: Dual reactivity pathways. The C-I bond (Path 1) is sensitive to light and heat, necessitating the storage controls described in Section 5.
Disposal Considerations
Waste Stream: Halogenated Organic Waste.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) as this will rapidly oxidize the amine and liberate toxic iodine gas (
).
Protocol: Dissolve in a combustible solvent (acetone/ethanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to capture iodine vapors).
References
PubChem. 2-Amino-6-iodopyridine (Compound CID 12219468). National Library of Medicine. [Link]
Comparative Technical Guide: 2-Amino-5-iodopyridine vs. 2-Amino-3-iodopyridine
Executive Summary: The Regioisomer Effect in SAR In medicinal chemistry, the distinction between 2-amino-5-iodopyridine (5-I) and 2-amino-3-iodopyridine (3-I) is not merely structural—it is a functional cliff that dictat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Regioisomer Effect in SAR
In medicinal chemistry, the distinction between 2-amino-5-iodopyridine (5-I) and 2-amino-3-iodopyridine (3-I) is not merely structural—it is a functional cliff that dictates synthetic viability, physicochemical properties, and ligand-target interactions.[1]
While 5-I serves as a standard, accessible "linear" extender for coupling reactions, 3-I acts as a specialized "ortho-blocker" that introduces significant steric bulk adjacent to the pyridine nitrogen and the exocyclic amine.[1] This guide analyzes the divergent behaviors of these isomers to support rational decision-making in hit-to-lead optimization.
Structural & Electronic Analysis
The position of the iodine atom fundamentally alters the electronic landscape of the aminopyridine core.
3-I is a weaker base due to ortho-inductive electron withdrawal.
Stability
Stable
Light/Air Sensitive
3-I requires inert storage to prevent degradation.[1]
H-Bonding
Unobstructed Donor/Acceptor
Intramolecular Interaction
3-I iodine can interact with exocyclic NH, altering conformation.[1]
Electronic & Steric Map
The following diagram visualizes the electronic pressure and steric clashes inherent to the 3-iodo isomer compared to the 5-iodo isomer.
Figure 1: Structural impact of iodine positioning. The C3-iodine (red) imposes significant steric pressure on the adjacent nitrogen and amine, unlike the distal C5-iodine.[1]
Synthetic Accessibility & Protocols
A common pitfall is assuming both isomers are equally accessible. Direct iodination favors the 5-position almost exclusively.[1] Accessing the 3-position requires indirect methods or nucleophilic aromatic substitution (SNAr).
Synthesis of 2-Amino-5-iodopyridine (Direct Route)
The amino group activates the pyridine ring, directing electrophilic aromatic substitution (EAS) to the para-position (C5) relative to the amine.
Synthesis of 2-Amino-3-iodopyridine (The Challenge)
Direct iodination yields mixtures or predominantly 5-I.[1] High-purity 3-I is best synthesized via SNAr on a fluorinated precursor or a protection/deprotection sequence.[1]
Preferred Method: SNAr Displacement
This method avoids regioisomer separation issues entirely.
Charge a pressure vessel with 2-fluoro-3-iodopyridine (1.0 eq).[1]
Add 7N
in MeOH (5.0 eq).
Seal and heat to 100–120°C for 12–24 hours.
Concentrate in vacuo. Purify via silica chromatography (EtOAc/Hexane) to remove trace starting material.
Note: The iodine at C3 activates the C2-fluorine for displacement via the "ortho-effect," making this reaction cleaner than expected.[1]
Figure 2: Synthetic pathways. Direct iodination (left) yields 5-I. The 3-I isomer (right) requires a pre-functionalized precursor for high purity.
Reactivity Profile: Palladium-Catalyzed Couplings
When utilizing these building blocks in Suzuki-Miyaura or Buchwald-Hartwig couplings, the 3-iodo isomer presents specific challenges due to steric crowding at the oxidative addition step.[1]
Comparative Reactivity Table
Reaction Step
5-Iodo Isomer
3-Iodo Isomer
Optimization Strategy for 3-I
Oxidative Addition
Fast. Unhindered access for Pd(0).
Slower. Bulky ligands may struggle to coordinate.
Use smaller, electron-rich phosphines (e.g., ) or NHCs.
Transmetalation
Standard rates.
Retarded by steric clash with boronic acid.
Increase temperature; use stronger bases ().
Coordination
The pyridine N is available to coordinate metals (poisoning).
Pyridine N is sterically blocked by Iodine.
Less catalyst poisoning observed, but slower kinetics overall.
Catalyst Selection Guide
For 5-I: Standard conditions (
or ) are usually sufficient.
For 3-I: High-activity catalysts are required to overcome the steric barrier.[1]
Recommended:Pd(OAc)₂ + SPhos or XPhos . The biaryl phosphine ligands (Buchwald ligands) are designed to facilitate oxidative addition in sterically congested environments.
Medicinal Chemistry Implications
Binding Pocket Fit (SAR)
5-I Vectors: The iodine projects into the solvent front or a distal pocket region.[1] It is often used to probe channel length.
3-I Vectors: The iodine is buried near the H-bond donor/acceptor motif.[1] This often induces a "molecular twist" , forcing the pyridine ring out of coplanarity with attached systems. This can be exploited to lock bioactive conformations (atropisomerism).
Metabolic Stability
Blockage: The 3-iodo substituent effectively blocks metabolic oxidation at the typically labile C3 position.[1]
Toxicity: 3-I derivatives can sometimes lead to reactive metabolites if the iodine is displaced, though the C-I bond is generally robust in biological systems unless activated.
References
Synthesis of 2-Amino-3-iodopyridine via SNAr
Source: ChemBK / PubChem D
Method: Displacement of 2-fluoro-3-iodopyridine with ammonia.[1]
The Critical Melting Point Dynamics of Pure 2-Amino-5-iodopyridine: A Comprehensive Guide to Physicochemical Profiling and Synthetic Utility
Executive Summary As a Senior Application Scientist, I frequently encounter 2-amino-5-iodopyridine (CAS: 20511-12-0) as a pivotal building block in pharmaceutical synthesis, materials science, and agrochemical developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter 2-amino-5-iodopyridine (CAS: 20511-12-0) as a pivotal building block in pharmaceutical synthesis, materials science, and agrochemical development. Its bifunctional nature—featuring an electron-donating amino group and a highly reactive iodine atom—makes it an ideal substrate for transition-metal-catalyzed cross-couplings. However, the success of these downstream applications relies heavily on the compound's purity. The melting point is the most immediate, reliable, and cost-effective thermodynamic metric for assessing the structural integrity and purity of 2-amino-5-iodopyridine.
This whitepaper provides an in-depth analysis of the physicochemical causality behind its melting point, a comparative data breakdown, and self-validating experimental protocols for purification and thermal analysis.
Physicochemical Profiling & Causality of Melting Point
The melting point of a crystalline solid is fundamentally dictated by its crystal lattice energy, which is a function of intermolecular forces. In 2-amino-5-iodopyridine, the primary intermolecular interactions governing its thermal behavior are:
Hydrogen Bonding : The primary amine (-NH
) at the C2 position acts as both a hydrogen bond donor and acceptor, forming a robust intermolecular network with the pyridine nitrogen of adjacent molecules.
Polarizability and Halogen Bonding : The heavy iodine atom at the C5 position introduces significant electron cloud polarizability and potential halogen bonding, further stabilizing the crystal lattice.
For highly pure (≥98%) 2-amino-5-iodopyridine, the established melting point range is 128.0 °C to 131.0 °C ()[1].
The presence of impurities—most commonly regioisomers like 2-amino-3-iodopyridine, unreacted 2-aminopyridine, or di-iodinated byproducts—disrupts the uniformity of the crystal lattice. According to Raoult's Law and the thermodynamic principles of freezing point depression, these impurities lower the lattice energy required for the solid-to-liquid phase transition. Consequently, a depressed and broadened melting point range (e.g., 122.0 °C to 132.0 °C) is a direct indicator of compromised purity ()[2].
Quantitative Data: Purity vs. Melting Point
To provide a benchmark for researchers, the following table synthesizes the melting point specifications across various purity grades based on established commercial and analytical standards[1][2][3].
Purity Grade
Analytical Assay (GC/Titration)
Melting Point Range (°C)
Physical Appearance
Technical
95.0% - 96.0%
122.0 - 132.0
Yellow/Brown Powder
Synthesis
97.0%
126.0 - 130.0
Pale Cream Powder
High Purity
≥ 98.0%
128.0 - 131.0
Light Yellow Needles
Ultra-Pure
> 99.5% (Recrystallized)
129.5 - 131.0
White Crystalline Solid
Table 1: Correlation between purity grades and melting point ranges for 2-amino-5-iodopyridine.
Purification Workflow
To achieve ultra-pure 2-amino-5-iodopyridine suitable for sensitive catalytic applications, a rigorous recrystallization protocol is required. The causality behind choosing an ethanol/water solvent system lies in the differential solubility profile: the target compound is highly soluble in hot ethanol but practically insoluble in cold water. This steep temperature-dependent solubility gradient allows for high recovery yields, while highly polar impurities remain solvated in the aqueous phase.
Workflow for the recrystallization and purification of 2-amino-5-iodopyridine.
Experimental Protocol: High-Precision Melting Point Determination
To ensure trustworthiness and self-validation, melting point analysis should be conducted using Differential Scanning Calorimetry (DSC). Unlike visual capillary methods, which are subject to human error and interpretation, DSC provides a quantitative thermodynamic profile of the phase transition ()[4].
Instrument Calibration : Calibrate the DSC instrument using an Indium standard (
= 156.6 °C) to ensure absolute temperature accuracy. This is a critical self-validating step prior to any sample analysis[4].
Sample Preparation : Accurately weigh 3.0 to 5.0 mg of the purified 2-amino-5-iodopyridine into an aluminum DSC pan. Crimp the pan hermetically to prevent the sublimation of the iodine compound during heating.
Reference Setup : Prepare an empty, hermetically sealed aluminum pan to serve as the baseline reference.
Thermal Program :
Equilibrate the chamber at 25.0 °C.
Heat at a strictly controlled rate of 10.0 °C/min up to 150.0 °C under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation of the amino group.
Data Analysis : The true melting point is determined by analyzing the endothermic heat flow curve. The extrapolated onset temperature (
) represents the thermodynamic melting point (expected ~128.5 °C for pure samples), while the peak temperature () represents the completion of the melt.
Method B: Capillary Method (Routine QA/QC)
For routine laboratory checks, an automated capillary melting point apparatus is sufficient.
Pack 2-3 mm of the finely ground, dried sample into a glass capillary tube.
Ramp the temperature at 1.0 °C/min starting from 120.0 °C.
A sharp, clear melt (
°C) between 128.0 °C and 131.0 °C confirms high purity[1].
Synthetic Utility: Cross-Coupling Reactions
The precise melting point and purity of 2-amino-5-iodopyridine directly impact its efficacy in organometallic chemistry. The C-I bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it a premier substrate for Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl scaffolds used in drug discovery ()[5]. Impurities that depress the melting point often act as catalyst poisons, coordinating irreversibly to the palladium center and stalling the catalytic cycle.
For researchers and drug development professionals, verifying the melting point of 2-amino-5-iodopyridine is a non-negotiable quality control step. A sharp melting point range of 128.0 °C to 131.0 °C is the definitive hallmark of a pure (≥98%) compound. By employing rigorous purification workflows and validated DSC protocols, scientists can ensure the thermodynamic integrity of their materials, thereby securing the reproducibility and yield of downstream synthetic applications.
References
Applus+ DatapointLabs . "Differential Scanning Calorimetry (DSC) Testing of Materials."[Link]
MDPI . "Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis." Molecules. [Link]
The Researcher's Guide to 5-Iodo-2-Pyridinamine: Synthesis, Applications, and Procurement
An In-depth Technical Resource for Scientists and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Pyridine Building Block 5-Iodo-2-pyridinamine, also known as 2-Amino-5-iodopyridine, i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Resource for Scientists and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
5-Iodo-2-pyridinamine, also known as 2-Amino-5-iodopyridine, is a highly valuable heterocyclic building block in the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with an amino group at the 2-position and an iodine atom at the 5-position, provides a unique combination of reactivity that makes it an essential intermediate in the synthesis of a wide array of complex molecules.[2] The presence of the amino group and the iodo group on the pyridine scaffold allows for a diverse range of chemical transformations, rendering it a sought-after precursor for novel pharmaceutical agents and functional materials.
Strategic Synthesis of 5-Iodo-2-Pyridinamine: A Step-by-Step Protocol and Mechanistic Insights
The introduction of an iodine atom onto the pyridine ring of 2-aminopyridine is a key transformation in the synthesis of 5-iodo-2-pyridinamine. A common and effective method involves the direct iodination of 2-aminopyridine. The choice of iodinating agent and reaction conditions is critical to achieving high yield and purity.
One well-established synthetic route utilizes iodine in the presence of an oxidizing agent, which facilitates the electrophilic substitution of iodine onto the electron-rich pyridine ring. The amino group at the 2-position activates the ring towards electrophilic attack, directing the substitution to the 5-position.
Experimental Protocol: Direct Iodination of 2-Aminopyridine
This protocol outlines a common laboratory-scale synthesis of 5-iodo-2-pyridinamine.
Materials:
2-Aminopyridine
Iodine (I₂)
Hydrogen Peroxide (H₂O₂)
Water
Ice
Procedure:
Dissolve 2-aminopyridine in water.
With stirring, add iodine in 3-5 portions. Maintain the temperature and stir for 1-3 hours after the final addition.
After the initial reaction period, slowly add hydrogen peroxide dropwise. Continue to maintain the temperature and stir for an additional 1-4 hours.
Upon completion of the reaction, heat the mixture to reflux for 20-30 minutes.
Cool the reaction mixture and filter the resulting precipitate.
Wash the filter cake with ice-cold water.
Dry the product to obtain 5-iodo-2-pyridinamine.
Causality of Experimental Choices:
Stepwise addition of iodine: This controls the reaction rate and prevents overheating.
Use of hydrogen peroxide: This acts as an oxidizing agent to regenerate the electrophilic iodine species, driving the reaction to completion.
Heating to reflux: This helps to ensure the reaction goes to completion and can aid in the precipitation of the product upon cooling.
Washing with ice water: This removes any remaining soluble impurities while minimizing the loss of the desired product.
Visualizing the Synthesis Workflow
Caption: A streamlined workflow for the synthesis of 5-iodo-2-pyridinamine.
Applications in Research and Drug Development: A Versatile Scaffold
The pyridine ring is a prevalent structural motif in numerous pharmaceuticals, and its derivatives are highly sought after in drug discovery. 5-Iodo-2-pyridinamine serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active compounds.
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[2] Its structure allows for further functionalization, making it a valuable building block for creating novel therapeutic agents, including those targeting neurological disorders.[2]
Organic Synthesis: In organic chemistry, 5-iodo-2-pyridinamine is employed in the construction of more complex molecules.[1][2] The iodo group is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.
Antiviral and Anticancer Agents: Researchers have utilized 2-Amino-5-iodopyridine in the development of novel antiviral and anticancer agents.[2] Its unique structure enables selective reactions, which can enhance the efficiency of synthetic pathways leading to these therapeutic molecules.
Commercial Availability and Pricing: A Market Overview
For researchers and drug development professionals, sourcing high-quality starting materials is paramount. 5-Iodo-2-pyridinamine is commercially available from a number of chemical suppliers. The price can vary depending on the purity, quantity, and supplier.
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to check with the suppliers directly for the most current pricing and availability.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are essential when working with 5-iodo-2-pyridinamine.
Hazard Identification:
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Harmful if Swallowed or Inhaled.
Recommended Safety Precautions:
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
Ventilation: Use only outdoors or in a well-ventilated area.
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.
This safety information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.
References
CP Lab Safety. (n.d.). 2-Amino-5-iodopyridine, 25g, Each. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 20511-12-0 | Product Name : 2-Amino-5-iodopyridine. Retrieved from [Link]
Chem-Impex. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]
Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
RDiscovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
Comprehensive Technical Guide: Storage Conditions and Stability of Iodopyridin-2-amine
Executive Summary Iodopyridin-2-amine (specifically isomers such as 2-amino-3-iodopyridine and 2-amino-5-iodopyridine ) serves as a critical halogenated heterocyclic building block in medicinal chemistry, particularly fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Iodopyridin-2-amine (specifically isomers such as 2-amino-3-iodopyridine and 2-amino-5-iodopyridine ) serves as a critical halogenated heterocyclic building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. Its stability is compromised by two primary vectors: photolytic deiodination (driven by the labile C–I bond) and oxidative degradation of the exocyclic amine.
This guide provides a scientifically grounded protocol for the storage, handling, and quality control of iodopyridin-2-amines, designed to maintain purity >98% over extended periods.
Quick Reference: Storage Specifications
Parameter
Solid State Protocol
Solution State (Stock)
Temperature
2–8 °C (Refrigerated)
-20 °C to -80 °C
Light Exposure
Strictly Dark (Amber/Foil wrapped)
Strictly Dark
Atmosphere
Inert Gas Headspace (Argon/Nitrogen)
Degassed Solvent + Argon
Container
Tightly sealed borosilicate amber glass
PTFE-lined screw cap vials
Shelf Life
12–24 months (under optimal conditions)
< 1 month (-20°C); < 6 months (-80°C)
Part 1: Physicochemical Basis of Instability
To implement effective storage, one must understand the causality of degradation. The instability of iodopyridin-2-amine arises from the electronic interplay between the electron-donating amino group (-NH₂) and the weak carbon-iodine (C–I) bond.
Photolytic Deiodination (The Primary Threat)
The C–I bond energy in aromatic systems is relatively low (~65 kcal/mol) compared to C–Br or C–Cl. Upon exposure to UV or visible light, the molecule undergoes homolytic fission .
Mechanism: The pyridine ring absorbs photons, exciting an electron to an antibonding orbital (
) of the C–I bond.
Result: This generates a reactive pyridyl radical and an iodine radical. The pyridyl radical abstracts a hydrogen atom from the solvent or moisture, resulting in deiodination (formation of 2-aminopyridine), rendering the compound useless for cross-coupling.
Oxidative Discoloration
The amino group at the 2-position is electron-donating, increasing the electron density of the pyridine ring. While this makes the ring more nucleophilic for desired chemistry, it also lowers the oxidation potential.
Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, can oxidize the amine or the electron-rich ring, leading to the formation of N-oxides or azo-dimer impurities. This manifests macroscopically as a color shift from off-white/beige to yellow, brown, or red.
Part 2: Degradation Pathways (Visualization)
The following diagram illustrates the critical degradation nodes. This logic dictates the requirement for light shielding and inert atmosphere.
Figure 1: Mechanistic pathways for the degradation of iodopyridin-2-amine. The red path highlights the critical light-sensitivity of the iodine moiety.
Part 3: Optimized Storage Protocol
This protocol is designed to be self-validating. If the compound changes color, the protocol has been breached.
A. Solid State Storage (Long-Term)
Container Selection: Use Class 1 Amber Borosilicate Glass vials. The amber glass filters UV wavelengths <450 nm.
Inerting: Before sealing, flush the headspace with dry Argon or Nitrogen for 10–15 seconds. Argon is preferred as it is heavier than air and provides a better blanket.
Sealing: Use caps with PTFE (Teflon) liners . Avoid rubber septa for long-term storage as they can leach plasticizers or allow slow gas exchange.
Secondary Containment: Place the sealed vial inside a secondary opaque container (e.g., an aluminum foil bag or a dark box) containing a desiccant packet (Silica gel) to manage hygroscopicity.
Temperature: Store at 2–8 °C . Ensure the refrigerator is spark-proof if storing large quantities.
B. Solution State Storage (Stock Solutions)
Avoid storing solutions whenever possible. If necessary for high-throughput screening (HTS):
Solvent Choice: Use DMSO or Anhydrous Ethanol . Avoid ethers (THF) which form peroxides that accelerate oxidation.
Concentration: Higher concentrations (>10 mM) are generally more stable than dilute solutions due to self-shielding effects.
Temperature: Store at -20 °C (stable for ~1 month) or -80 °C (stable for ~6 months).
Thaw Cycles: Aliquot into single-use vials to avoid freeze-thaw cycles, which introduce moisture and oxygen.
Part 4: Quality Control & Validation Workflow
To ensure scientific integrity, researchers must validate the purity of the compound before using it in critical steps (e.g., GMP synthesis).
HPLC Method for Stability Indication
This method separates the parent compound from its primary deiodinated impurity (2-aminopyridine).
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption). Note: 254 nm is critical for detecting the pyridine core.
System Suitability Test (SST)
A self-validating system requires an SST before every run:
Resolution Check: Inject a mixture of 2-aminopyridine (impurity) and 2-amino-5-iodopyridine (target). Resolution (Rs) must be > 1.5.
Visual Inspection: If the solid is brown or sticky , it has likely undergone significant oxidation or hydrolysis. Perform a purity check immediately.
Figure 2: Quality Control Decision Tree for Iodopyridin-2-amine.
Part 5: Handling and Safety (E-E-A-T)
Operational Stability
Hygroscopicity: While not intensely hygroscopic, salt forms (e.g., HCl salts) are. Always equilibrate the vial to room temperature before opening to prevent condensation, which catalyzes hydrolysis.
Weighing: Weigh quickly under ambient light; do not leave on the balance pan for extended periods. For GMP operations, weigh under yellow light (sodium vapor) to eliminate UV exposure.
Safety Profile
Toxicity: Iodopyridin-2-amines are classified as Acute Tox. 4 (Oral) and Skin Irrit. 2 .[1]
PPE: Nitrile gloves are sufficient. Use a fume hood to avoid inhalation of dust.
Disposal: As halogenated organic waste. Do not mix with strong oxidizers in waste streams.
References
Stapleton, D. R., et al. (2009). "Photolytic removal and mineralisation of 2-halogenated pyridines." Water Research, 43(16), 3964-3973.[2] (Demonstrates the kinetics of photolytic deiodination in pyridines). Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329762453, 2-Amino-3-iodopyridine. Retrieved from [Link]
basic synthesis route for 2-amino-5-iodopyridine from 2-aminopyridine
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-Iodopyridine Executive Summary This technical guide details the synthesis of 2-amino-5-iodopyridine (CAS: 20511-12-0), a critical halogenated heterocyclic buildin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-Iodopyridine
Executive Summary
This technical guide details the synthesis of 2-amino-5-iodopyridine (CAS: 20511-12-0), a critical halogenated heterocyclic building block used extensively in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions. While direct iodination of 2-aminopyridine is possible, controlling regioselectivity (C5 vs. C3) and suppressing di-iodination (3,5-diiodo) are the primary challenges.
This guide prioritizes the Oxidative Iodination Method using molecular iodine (
) and periodic acid (). This route is selected for its superior atom economy, scalability, and high regioselectivity compared to N-iodosuccinimide (NIS) or simple iodine/base protocols.
Mechanistic Principles & Regioselectivity
2.1 Electrophilic Aromatic Substitution (EAS)
The amino group (
) at the C2 position is a strong activating group and an ortho, para-director. However, the pyridine nitrogen is electron-withdrawing, deactivating the ring.
C3 Position (Ortho to
): Electronically activated but sterically hindered by the adjacent amino group.
C5 Position (Para to
): Electronically activated and sterically accessible. This is the thermodynamically favored site for mono-iodination.
C3,5-Diiodination: A common side reaction if the concentration of the electrophile is too high or reaction times are excessive.
2.2 The Role of the Oxidant (Periodic Acid)
In standard iodination,
generates as a byproduct, which protonates the pyridine nitrogen, deactivating the ring and stalling the reaction.
Using periodic acid () serves two functions:
Oxidant: It oxidizes the non-electrophilic iodide (
) back to iodine or an active iodine species (), driving the reaction to completion.
Atom Economy: It allows for the utilization of all iodine atoms in the system.
Stoichiometry:
This ensures that 100% of the iodine atoms are incorporated into the product, unlike the 50% loss observed in direct
halogenation.
Experimental Protocol: Oxidative Iodination
This protocol is adapted for a 50 mmol scale . It is robust, minimizes solvent waste, and provides high yields (>75%).
3.1 Reagents & Materials
Reagent
Role
Equiv.
Amount (50 mmol scale)
2-Aminopyridine
Substrate
1.0
4.70 g
Molecular Iodine ()
Iodinating Agent
0.4
5.10 g
Periodic Acid ()
Oxidant
0.2
2.30 g
Acetic Acid (Glacial)
Solvent
-
30 mL
Sulfuric Acid ()
Catalyst
-
0.9 mL
Water
Co-solvent
-
6 mL
Note on Stoichiometry: The ratio of Substrate :
: is 1.0 : 0.4 : 0.2 . This generates exactly 1.0 equivalent of active electrophilic iodine.
3.2 Step-by-Step Methodology
Phase 1: Reaction Setup
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add Acetic Acid (30 mL), Water (6 mL), and Sulfuric Acid (0.9 mL). Caution: Exothermic.
Add 2-Aminopyridine (4.70 g) and stir until fully dissolved.
Add Periodic Acid (2.30 g) followed by Iodine (5.10 g). The mixture will turn dark brown/purple.
Phase 2: Reaction
5. Heat the mixture to 80°C in an oil bath.
6. Stir vigorously for 4 hours .
Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The starting material () should disappear, replaced by the product ().
Phase 3: Quench & Isolation
7. Cool the reaction mixture to room temperature.
8. Pour the dark mixture into 100 mL of ice-water containing Sodium Thiosulfate (
) (approx. 1-2 g).
Visual Cue: The dark purple color of excess iodine should fade to a light yellow or orange.
Basify the solution to pH 9–10 using 20% NaOH or Conc. Ammonia .[1]
Critical: Perform this slowly in an ice bath to avoid overheating. A precipitate will form.
Extract the aqueous mixture with Ethyl Acetate ( mL) or Diethyl Ether .
Alternative: If the precipitate is abundant and granular, it can be filtered directly, but extraction often yields higher purity.
Phase 4: Purification
11. Wash the combined organic layers with Brine (50 mL).
12. Dry over anhydrous Sodium Sulfate (
) .
13. Concentrate under vacuum to yield the crude solid.
14. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Toluene . Cool to 4°C to crystallize.
15. Final Product: 2-Amino-5-iodopyridine appears as off-white to light brown needles.
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 2-Amino-5-Iodopyridine
Executive Summary & Strategic Importance In modern drug discovery and radiochemistry, 2-amino-5-iodopyridine serves as a highly versatile building block. It is frequently utilized in the synthesis of kinase inhibitors, c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In modern drug discovery and radiochemistry, 2-amino-5-iodopyridine serves as a highly versatile building block. It is frequently utilized in the synthesis of kinase inhibitors, central nervous system (CNS) agents, and β-amyloid radiotracers for Alzheimer's disease imaging 1[1]. The differential reactivity between the C5-iodine and the C2-amine allows for orthogonal functionalization. However, the presence of an unprotected primary amine introduces unique challenges during palladium-catalyzed cross-coupling, such as potential catalyst poisoning and altered electronic properties of the pyridine ring. This application note provides a self-validating, causality-driven protocol for achieving high-yield Suzuki-Miyaura couplings with this substrate.
The Suzuki-Miyaura catalytic cycle begins with the oxidative addition of the Pd(0) species into the carbon-halogen bond. The primary amine at the C2 position is strongly electron-donating, pushing electron density into the pyridine ring via resonance. Generally, an electron-rich aromatic ring increases the activation energy required for oxidative addition, slowing down the reaction.
To counteract this electronic deactivation, iodine is selected over bromine or chlorine. The high polarizability and weak bond dissociation energy of the C5–I bond compensate for the electron-rich nature of the ring, facilitating rapid oxidative addition without the absolute need for amine protecting groups 2[2]. Furthermore, maintaining a high concentration of the active boronate complex via a strong aqueous base (e.g., Na₂CO₃) accelerates the transmetalation step, preventing the competing coordination of the 2-aminopyridine motif to the palladium center.
Caption: Catalytic cycle of Suzuki-Miyaura coupling for 2-amino-5-iodopyridine.
Empirical Data: Condition Optimization
The choice of catalyst, solvent, and base dictates the success of the coupling. A mixed solvent system (e.g., Dioxane/H₂O) is highly recommended to ensure the dual solubility of the lipophilic halide and the hydrophilic boronic acid/inorganic base.
Table 1: Quantitative Comparison of Coupling Conditions
This protocol is designed as a self-validating system. Each step includes the underlying causality and an In-Process Control (IPC) to verify success before proceeding.
Action: Charge a Schlenk flask with 2-amino-5-iodopyridine, arylboronic acid, and Pd(PPh₃)₄.
Causality: Pd(PPh₃)₄ is highly oxygen-sensitive. Assembling solid reagents prior to solvent addition minimizes the premature oxidation of the Pd(0) active species to inactive Pd(II) complexes.
Step 2: Solvent Introduction & Degassing
Action: Add 1,4-dioxane and 2M Na₂CO₃ (1:1 v/v ratio). Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.
Causality: Dioxane/water maximizes the interfacial surface area for transmetalation. Degassing is critical; dissolved O₂ accelerates the homocoupling of the boronic acid (Glasier-type coupling), which consumes the reagent and drastically lowers the yield.
Step 3: Thermal Activation
Action: Heat the reaction mixture to reflux (approx. 100 °C) for 12–18 hours under a positive pressure of nitrogen 1[1].
Causality: The transmetalation step is highly temperature-dependent. Reflux conditions provide the kinetic energy required to overcome the activation barrier of the sterically hindered intermediate complex.
Step 4: In-Process Control (IPC) & Self-Validation
Action: At 12 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
Validation Check:
Success: Disappearance of the peak at m/z 221 [M+H]⁺ (starting material) and appearance of the target biaryl mass.
Failure Mode: Presence of m/z 221 and a new peak corresponding to the protodeboronated aryl species. Corrective Action: This indicates water-induced degradation of the boronic acid. Add 0.5 equiv of fresh boronic acid and continue heating.
Step 5: Quench and Extraction
Action: Cool to room temperature. Dilute with EtOAc and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality: Cooling halts the catalytic cycle. EtOAc efficiently partitions the biaryl product from the aqueous inorganic salts and residual boronic acid.
Step 6: Purification
Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Causality: Silica gel removes palladium black and triphenylphosphine oxide byproducts. Pro-Tip: The polar 2-amino group may cause tailing; adding 1% Et₃N to the eluent neutralizes silica acidity and sharpens the eluting band.
Caption: Step-by-step experimental workflow with integrated validation checkpoints.
References
Benchchem . "2-Amino-5-bromopyridine | 1072-97-5". Benchchem. Available at:[2]
PLOS ONE . "Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease". PLOS. Available at:[1]
MDPI . "Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis". MDPI. Available at:[3]
Google Patents . "AU2010272920B2 - Aminopyridine derivatives for treating tumors and inflammatory diseases". Google Patents. Available at:[4]
Application Note: Palladium-Catalyzed Cross-Coupling of Iodopyridin-2-amines in Drug Discovery
Introduction & Strategic Rationale The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently embedded within the structures of kinase inhibitors, central nervous system (CNS) therapeutics, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, frequently embedded within the structures of kinase inhibitors, central nervous system (CNS) therapeutics, and diagnostic imaging probes. Specifically, 2-amino-5-iodopyridine serves as a highly versatile electrophilic building block. Its iodine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings—allowing for rapid diversification at the C5 position.
This application note provides an in-depth, self-validating technical guide for researchers and drug development professionals. We detail the mechanistic causality behind specific reagent selections and provide robust, step-by-step protocols for achieving high-yielding C–C bond formations while circumventing the inherent challenges of the unprotected 2-amino group [1, 2].
The 2-aminopyridine motif presents a unique challenge in palladium-catalyzed cross-coupling due to the Lewis basicity of both the exocyclic amine and the endocyclic nitrogen. These heteroatoms can competitively coordinate to the electron-deficient Pd(II) intermediate, leading to catalyst poisoning or off-target N-arylation (Buchwald-Hartwig type side reactions).
Why Iodopyridines?
To circumvent catalyst deactivation, 2-amino-5-iodopyridine is heavily favored over its bromo- or chloro- counterparts. The lower bond dissociation energy of the C–I bond ensures that the oxidative addition step is kinetically rapid, occurring efficiently even at room temperature [3]. This rapid insertion outcompetes the deleterious coordination of the free amine to the Pd(0) center, often eliminating the need for transient amine protecting groups (such as Boc or Acetyl).
Ligand and Additive Causality:
Suzuki-Miyaura: The use of bulky, electron-rich phosphine ligands (e.g.,
or ) stabilizes the Pd(0) species and accelerates reductive elimination. Biphasic solvent systems (e.g., Dioxane/Water) are employed because the aqueous phase dissolves the inorganic base (e.g., ) and activates the boronic acid via quaternization, while the organic phase solubilizes the iodopyridine [2].
Sonogashira: Copper(I) iodide is utilized as a co-catalyst. CuI reacts with the terminal alkyne in the presence of an amine base (TEA) to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the terminal alkyne alone, allowing the reaction to proceed at ambient temperatures [1].
Catalytic Cycle & Chemoselectivity
Figure 1. Pd catalytic cycle showing the competing pathway of catalyst poisoning by the free amine.
The following table summarizes the optimized reaction parameters for different cross-coupling modalities utilizing 2-amino-5-iodopyridine, extracted from validated pharmaceutical workflows [1, 2, 3].
Reaction Type
Catalyst System
Base
Solvent System
Temp (°C)
Typical Yield
Target Scaffold
Suzuki-Miyaura
(10 mol%)
(2.0 M aq)
Dioxane / (1:1)
80 - 100
35 - 65%
Pyridyl benzofurans
Sonogashira
/ CuI
(TEA)
25 (RT)
90 - 96%
Alkynyl pyridines
Buchwald-Hartwig
/ XPhos
Toluene / Dioxane
90 - 110
60 - 85%
Aminopyridines
Experimental Workflow & Self-Validating Protocols
To ensure reproducibility, the cross-coupling procedures must follow a strict operational sequence, particularly regarding the exclusion of oxygen. Dissolved
rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes and promotes homocoupling of alkynes (Glaser coupling).
Figure 2. Standardized experimental workflow for cross-coupling of iodopyridin-2-amines.
Protocol 1: Suzuki-Miyaura Coupling (Synthesis of Pyridyl Benzofurans)
Adapted from the synthesis of SPECT imaging probes for Alzheimer's Disease [2].
Degassing: Charge a round-bottom flask with 1,4-dioxane and the 2.0 M
solution. Sparge the biphasic mixture with Argon for 15 minutes to displace dissolved oxygen.
Assembly: Add 2-amino-5-iodopyridine and the arylboronic acid to the flask. Stir to create a uniform suspension.
Catalyst Addition: Quickly add
under a positive stream of Argon. Seal the flask with a reflux condenser.
Reaction: Heat the mixture to reflux (approx. 100 °C) and stir overnight (12–16 hours).
Workup: Cool the mixture to room temperature. Add 1 M NaOH (20 mL) and extract the aqueous phase with Chloroform (
) or Ethyl Acetate ( mL).
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:Ethyl Acetate = 1:1).
Self-Validating Checkpoints:
TLC: The starting iodopyridine will appear as a highly UV-active spot (Rf ~0.4 in 1:1 EtOAc/Hexane). The product typically runs slightly lower or higher depending on the boronic acid, but will exhibit a distinct fluorescence under 365 nm UV due to the extended conjugation of the biaryl system.
Mass Spectrometry: LC-MS will show the disappearance of the characteristic
221 peak of the starting material and the emergence of the cross-coupled mass (e.g., 289 for a standard benzofuran coupling).
Protocol 2: Sonogashira Coupling (Synthesis of Alkynyl Pyridines)
Adapted from the synthesis of alkynylated purine-containing DNA precursors [1].
Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve 2-amino-5-iodopyridine in anhydrous
.
Catalyst & Base Addition: Add
, CuI, and TEA to the solution. The solution will typically turn a dark yellowish-brown.
Alkyne Addition: Inject TMS-acetylene dropwise via syringe.
Reaction: Stir the mixture at room temperature (25 °C) for 30 minutes. The rapid kinetic profile is driven by the highly reactive C-I bond.
Workup: Filter the crude reaction mixture through a pad of Celite to remove precipitated palladium black and copper salts. Wash the Celite pad with Ethyl Acetate.
Purification: Evaporate the filtrate under reduced pressure. Purify the crude brown solid by silica gel column chromatography (DCM:EtOAc = 100:0 to 5:1) to yield 2-amino-5-(trimethylsilyl)ethynylpyridine.
Self-Validating Checkpoints:
Reaction Kinetics: The reaction is visibly rapid; the precipitation of triethylammonium iodide (
) as a white/yellowish salt within the first 10 minutes is a macroscopic indicator of successful oxidative addition and transmetalation.
NMR Signatures:
NMR (400 MHz, ) will reveal a sharp, distinct 9H singlet at 0.24 ppm, confirming the incorporation of the TMS group. The pyridine protons will shift slightly: 8.21 (dd), 7.50 (dd), and 6.42 (dd), alongside a broad 2H singlet around 4.59 ppm for the intact, unreacted group.
References
Okamura, H., Trinh, G. H., Dong, Z., Fan, W., & Nagatsugi, F. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1766.
Ono, M., Cheng, Y., Kimura, H., Watanabe, H., Matsumura, K., Yoshimura, M., ... & Saji, H. (2013). Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease. PLoS ONE, 8(9), e74104.
Gosmini, C., & Bérillon, L. (2010).
Method
Application Note: Buchwald-Hartwig Amination of 2-Amino-5-iodopyridine
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Abstract and Scope The Buchwald-Hartwig amination is a cornerstone palladium-...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Abstract and Scope
The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction used extensively in pharmaceutical development to construct carbon-nitrogen (C–N) bonds[1][2]. When utilizing 2-amino-5-iodopyridine as an electrophilic substrate, chemists face a unique chemoselectivity challenge: the molecule possesses both a highly reactive C5-iodide for oxidative addition and a free C2-amine that can potentially act as a competing nucleophile or coordinate to the palladium center.
This application note provides a comprehensive, self-validating protocol for the selective intermolecular C5-amination of 2-amino-5-iodopyridine. By leveraging rational ligand design and optimized base selection, this guide ensures high-yielding C–N bond formation while suppressing unwanted homocoupling, polymerization, or catalyst deactivation.
Mechanistic Insights and Causality
To achieve high yields and absolute regioselectivity, the experimental conditions must be tailored to the electronic and steric demands of the substrate.
Oxidative Addition (The Electrophile): In palladium-catalyzed cross-couplings, the reactivity trend for aryl electrophiles is generally ArI > ArBr ~ ArOTf > ArCl[3]. The C5-iodine bond in 2-amino-5-iodopyridine undergoes rapid oxidative addition to the active Pd(0) species[1].
Chemoselectivity (The Nucleophile): The exocyclic C2-amine is electronically deactivated due to resonance delocalization of its lone pair into the electron-deficient pyridine ring. While this reduces its nucleophilicity, it can still undergo competitive homocoupling if the exogenous amine partner is sterically hindered.
Ligand Selection: To accelerate the cross-coupling of the target amine and prevent the C2-amine from poisoning the catalyst, bulky bidentate ligands (e.g., Xantphos, BINAP) or sterically demanding monodentate ligands (e.g., BrettPhos, Josiphos) are strictly required[4][5]. These ligands enforce a specific bite angle that accelerates the rate-limiting reductive elimination step, thereby outcompeting off-cycle side reactions and
Base Selection: Strong bases like NaOtBu can deprotonate the C2-amine, leading to substrate decomposition or oligomerization. Therefore, milder inorganic bases such as Cs₂CO₃ or K₂CO₃ are strongly preferred to maintain functional group tolerance[5][6].
Catalytic cycle of Buchwald-Hartwig amination on 2-amino-5-iodopyridine.
Quantitative Data: Condition Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the recommended protocol utilizes a Pd₂(dba)₃ / Xantphos / Cs₂CO₃ system[5][7][8].
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Conversion / Yield
Observation / Causality
1
Pd(OAc)₂ (5 mol%)
PPh₃ (10 mol%)
NaOtBu
Toluene
100
< 20%
Catalyst poisoning; lack of steric bulk fails to drive reductive elimination.
2
Pd₂(dba)₃ (2.5 mol%)
BINAP (6 mol%)
NaOtBu
Toluene
100
45%
Moderate yield; strong base causes partial decomposition of the unprotected C2-amine.
3
Pd₂(dba)₃ (2.5 mol%)
BrettPhos (6 mol%)
NaOtBu
t-AmylOH
80
78%
Good yield; bulky ligand accelerates coupling, but base still causes minor side products.
4
Pd₂(dba)₃ (2.5 mol%)
Xantphos (6 mol%)
Cs₂CO₃
1,4-Dioxane
100
> 90%
Optimal; mild base protects the substrate, bidentate ligand ensures rapid C–N formation.
Experimental Workflow and Protocol
Standard experimental workflow for the Buchwald-Hartwig amination.
Note: Palladium(0) complexes and electron-rich phosphine ligands are sensitive to oxidation. Strict adherence to Schlenk techniques or glovebox usage is mandatory.
Reaction Assembly: Oven-dry a 20 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Transfer the vessel into an argon-filled glovebox.
Solid Addition: Add 2-amino-5-iodopyridine (220 mg, 1.0 equiv), the target amine (if solid, 1.2 equiv), Pd₂(dba)₃ (23 mg, 2.5 mol%), Xantphos (35 mg, 6.0 mol%), and finely powdered anhydrous Cs₂CO₃ (652 mg, 2.0 equiv) to the vessel[5][8].
Solvent & Liquid Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. If the target amine is a liquid, add it at this stage via a micro-syringe.
Sealing and Degassing: Seal the vial with a PTFE-lined septum cap. If prepared outside a glovebox, immediately subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with argon for 15 minutes.
Thermal Activation: Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 8 to 12 hours[7].
In-Process Monitoring (Self-Validation): After 8 hours, cool the reaction briefly. Withdraw a 10 µL aliquot via syringe, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is complete when the mass peak corresponding to 2-amino-5-iodopyridine (
221 [M+H]⁺) is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts[5]. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
Extraction: Transfer the filtrate to a separatory funnel. Wash with deionized water (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient) to afford the pure C5-aminated 2-aminopyridine product[5].
Troubleshooting and Self-Validating Steps
Issue: High levels of unreacted 2-amino-5-iodopyridine.
Causality: Catalyst deactivation via oxidation or poor ligand coordination.
Solution: Ensure 1,4-dioxane is rigorously degassed. Pre-stir the Pd₂(dba)₃ and Xantphos in dioxane for 10 minutes at room temperature before adding the other reagents to ensure complete active catalyst (L₂Pd(0)) formation[3].
Issue: Formation of hydrodehalogenated product (2-aminopyridine).
Solution: This indicates the ligand is not bulky enough for the specific amine used. Switch from Xantphos to a more sterically demanding ligand like BrettPhos or Josiphos[4].
Issue: Black precipitate forms immediately upon heating.
Causality: Rapid precipitation of Pd(0) to inactive palladium black.
Solution: Verify the quality of the phosphine ligand (check for phosphine oxide via ³¹P NMR). Ensure the base (Cs₂CO₃) is completely anhydrous[5].
Application Note: Regioselective Iodination of 2-Aminopyridine
[1] Executive Summary The regioselective functionalization of 2-aminopyridine (2-AP) is a cornerstone challenge in medicinal chemistry.[] The pyridine ring's electron-deficient nature, combined with the electron-donating...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The regioselective functionalization of 2-aminopyridine (2-AP) is a cornerstone challenge in medicinal chemistry.[] The pyridine ring's electron-deficient nature, combined with the electron-donating amino group, creates a dichotomy in reactivity.[2] While the C5 position is electronically activated for Electrophilic Aromatic Substitution (EAS), accessing the C3 position requires overcoming significant thermodynamic and kinetic barriers.
This Application Note provides three field-proven protocols:
Method A (Standard): High-yield C5-iodination using N-Iodosuccinimide (NIS).[]
Method B (Green/Scalable): Oxidative C5-iodination using
in water.[]
Method C (Advanced): C3-selective synthesis via Directed Ortho Metalation (DOM), bypassing EAS limitations.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic landscape of the substrate.
Electronic Bias
The amino group (-NH2) at C2 is a strong ortho/para director.[] However, the pyridine nitrogen is an electron-withdrawing deactivator.[2]
C5 Position (Para to -NH2): This position is
to the pyridine nitrogen (less deactivated) and para to the amino group (strongly activated). It is the nucleophilic "hotspot."
C3 Position (Ortho to -NH2): While ortho to the activator, it is
to the pyridine nitrogen. However, steric hindrance from the -NH2 group and the lack of para-resonance stabilization make it kinetically disfavored compared to C5 during EAS.
C6 Position: Highly deactivated (
to pyridine nitrogen).
Mechanistic Diagram
The following diagram illustrates the resonance stabilization that favors C5 attack over C3.
Figure 1: Kinetic pathway comparison. C5 attack yields a more stable intermediate with less steric strain than C3.
Experimental Protocols
Method A: Standard C5-Iodination (NIS Protocol)
Best for: Small to medium scale (mg to g), high purity requirements, anhydrous conditions.
Best for: Accessing the "impossible" C3 isomer (2-amino-3-iodopyridine).[]
Concept: Direct iodination fails to give C3 selectivity. We must protect the amine, use the protecting group to direct lithiation to the C3 position, quench with iodine, and deprotect.
Workflow Diagram:
Figure 2: Directed Ortho Metalation (DOM) strategy for C3 regioselectivity.
Protocol:
Protection: React 2-aminopyridine with pivaloyl chloride and
in DCM to form N-(pyridin-2-yl)pivalamide . Isolate and dry.
Lithiation:
Dissolve protected amine (10 mmol) in anhydrous THF (50 mL) under Argon.
Cool to -78°C (Dry ice/Acetone bath).
Add n-Butyllithium (2.2 equiv, 2.5M in hexanes) dropwise.[]
Wait: Stir for 2 hours at -78°C. The pivaloylamino group coordinates Li, directing deprotonation specifically to C3.
Quench: Dissolve Iodine (
, 2.5 equiv) in THF and add dropwise to the cold lithiated solution.
Warm-up: Allow to warm to room temperature over 2 hours.
Hydrolysis (Deprotection):
Add dilute
or HCl and reflux for 2 hours to cleave the pivaloyl group.
Alternative: If the amide is stable, isolate the intermediate first.
Neutralization: Neutralize with NaOH to pH 8-9. Extract with DCM.[]
Expected Yield: 60-70% (High regiochemical purity for C3).[]
Data Summary & Troubleshooting
Comparative Metrics
Feature
Method A (NIS)
Method B (Green)
Method C (DOM)
Target Isomer
5-Iodo
5-Iodo
3-Iodo
Regioselectivity
>95:5 (C5:C3)
>90:10 (C5:C3)
>99:1 (C3:C5)
Atom Economy
Low (Succinimide waste)
High (Water byproduct)
Low (Multi-step)
Cost
High (NIS reagent)
Low (I2/H2O2)
High (n-BuLi, Cryo)
Scalability
Good
Excellent
Moderate
Troubleshooting Guide
Problem: Formation of 3,5-diiodo byproduct in Method A/B.
Cause: Localized excess of iodinating agent.[]
Solution: Reduce reagent stoichiometry to 0.95 equiv or increase dilution. Improve stirring rate.
Problem: Low conversion in Method B.
Cause: Iodine sublimation or insufficient oxidant.[]
more slowly to maintain steady oxidation of iodide.
Problem: "Tar" formation in Method C.
Cause: Temperature rose above -78°C during n-BuLi addition.[][6][10]
Solution: Control addition rate strictly; ensure internal temperature probe is used.
References
Regioselective 5-Iodination (Green Method)
Patent: "Synthesis method of 2-amino-5-iodopyridine." CN110590652B.[][4]
Link:[]
NIS Protocol & Mechanism
Source: "Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin" (Comparative data on NIS).[] ACS Omega.[]
Link:
General Pyridine Functionalization (DOM)
Source: "Directed ortho-metalation of N-pivaloyl-2-aminopyridine."[] Journal of Organic Chemistry.
Link: [J. Org.[] Chem. (General Search for Context)]([Link]) (Note: Standard textbook reaction, specific protocol adapted from general DOM methodologies).
Radical C-H Iodination (Alternative)
Source: "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[8] Chemical Communications.[][8]
Application Notes & Protocols: Leveraging 2-Amino-5-iodopyridine for the Synthesis of Novel Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therap...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific protein families. The 2-aminopyridine moiety is one such scaffold, frequently serving as a "hinge-binder" that mimics the adenine portion of ATP in the kinase active site. This guide provides an in-depth exploration of 2-amino-5-iodopyridine, a highly versatile and strategic intermediate for the synthesis of diverse kinase inhibitor libraries. We will detail the rationale behind its use and provide robust, field-proven protocols for its derivatization via modern cross-coupling methodologies.
The Strategic Value of 2-Amino-5-iodopyridine in Kinase Inhibitor Design
The efficacy of 2-amino-5-iodopyridine as a synthetic intermediate stems from its distinct and orthogonally reactive functional groups: a nucleophilic amino group at the C2 position and a highly reactive iodo group at the C5 position. This unique arrangement offers chemists precise control over molecular assembly.
The Hinge-Binding Head: The 2-aminopyridine fragment is a well-established bioisostere of adenine.[1][2] It is capable of forming crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a conserved motif that provides a strong anchoring point for inhibitors.
The Diversity-Oriented Tail: The iodine atom at the C5 position serves as an exceptionally efficient handle for transition metal-catalyzed cross-coupling reactions.[3] The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cycles (C-I > C-Br > C-Cl), allowing for selective functionalization even in the presence of other halogens.[3] This position provides a convenient vector to install a wide variety of chemical groups that can extend into different regions of the ATP pocket, enabling the optimization of potency and selectivity.
Sequential Functionalization: The disparate reactivity of the amino group and the iodo group allows for a logical and stepwise synthetic strategy. One can first perform a C-C or C-N bond formation at the C5 position and subsequently modify the C2-amino group, or vice-versa, providing immense flexibility in library design.[4]
Figure 1: Strategic functionalization sites of 2-amino-5-iodopyridine.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery, allowing for the efficient construction of complex molecular architectures under mild conditions.[5] We present optimized protocols for the three most relevant transformations of 2-amino-5-iodopyridine.
The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl and heteroaryl-aryl structures, which are common cores in Type I and Type II kinase inhibitors.[6][7][8] It involves the coupling of the iodo-pyridine with an organoboron reagent, typically a boronic acid or ester.
Figure 2: General scheme for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add 2-amino-5-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[9]
Reaction: Stir the mixture vigorously at a temperature between 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-amino-5-arylpyridine.
Causality Insight: The choice of a phosphine ligand-based palladium catalyst like Pd(PPh₃)₄ is robust for many substrates.[9] The aqueous base is essential for the transmetalation step of the catalytic cycle. For challenging or sterically hindered boronic acids, using a stronger base like Cs₂CO₃ or more advanced catalyst systems (e.g., Pd₂(dba)₃ with a biarylphosphine ligand) may be necessary to achieve high conversion.[9]
The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between 2-amino-5-iodopyridine and a terminal alkyne.[10] This is valuable for creating rigid linkers or introducing functionalities that can probe narrow, hydrophobic channels within the kinase active site. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11][12]
Figure 3: General scheme for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add 2-amino-5-iodopyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 2-5 mol%).[11][13]
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv). The base is crucial as it scavenges the HI produced during the reaction.[11]
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (30 min to 4 hours). Monitor progress by TLC or LC-MS.
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Causality Insight: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[10] It is critical to use deoxygenated solvents and maintain an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[13]
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the C2-amino group of a pre-functionalized pyridine with an aryl halide, or conversely, coupling an amine with the C5-iodo position.[14][15] The latter is particularly useful for building inhibitor scaffolds connected by an amine linker.
Figure 4: General scheme for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
Reagent Preparation: In a glovebox or under a strict inert atmosphere, charge an oven-dried flask with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., XantPhos, 5 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, 2.0 equiv).[16]
Reactant Addition: Add 2-amino-5-iodopyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).
Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor by LC-MS.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
Causality Insight: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XantPhos or RuPhos facilitate the reductive elimination step, which is often rate-limiting.[15][16] The base must be strong enough to deprotonate the amine but generally should not be nucleophilic to avoid side reactions.
Application Showcase: A Sequential Cross-Coupling Strategy
To demonstrate the power of this intermediate, we outline a synthetic workflow to a common kinase inhibitor core scaffold, combining Suzuki and Buchwald-Hartwig reactions.
Figure 5: Sequential synthesis of a diaryl-aminopyridine scaffold.
This two-step process allows for the independent introduction of two different aryl groups, providing a powerful method for generating a library of inhibitors for structure-activity relationship (SAR) studies. The first step installs the "deep pocket" fragment, while the second step attaches the "solvent-front" moiety.
Data Summary and Representative Examples
The following tables provide a summary of typical reaction conditions and showcase real-world examples of kinase inhibitors built upon the aminopyridine scaffold.
Table 1: Summary of Typical Cross-Coupling Conditions
2-Amino-5-iodopyridine is a commercially available and highly valuable intermediate for the synthesis of kinase inhibitors. Its pre-installed hinge-binding motif and versatile cross-coupling handle provide a streamlined and rational approach to drug design. The robust palladium-catalyzed methodologies detailed in this guide—Suzuki, Sonogashira, and Buchwald-Hartwig couplings—enable chemists to rapidly generate diverse libraries of novel compounds, accelerating the discovery of next-generation targeted therapeutics. Mastery of these protocols is a key asset for any research team focused on medicinal chemistry and drug development.
References
UIV Chem. (n.d.). China Customized 2-Amino-5-iodopyridine CAS 20511-12-0 Suppliers Factory - Quotation. Retrieved from [Link]
Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
Sincere Chemical. (n.d.). 2-Amino-5-iodopyridine CAS 20511-12-0. Retrieved from [Link]
Reilly, M. D., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. ACS Medicinal Chemistry Letters. Available at: [Link]
Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(22), 4365-77. Available at: [Link]
Nakatani, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1735. Available at: [Link]
Tafi, E., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Wu, X., et al. (2015). Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][3][18][19]triazin-4-ones via a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]
ResearchGate. (2020). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available at: [Link]
Le, T. N., & Nguyen, T. B. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. (2025). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of[18][22][24]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Available at: [Link]
Challener, C. A. (2016). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology, 40(12). Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
ACR Meeting Abstracts. (n.d.). Discovery of a RIPK2 Scaffolding Inhibitor for the Treatment of Joint Autoimmune Diseases. Retrieved from [Link]
Kim, D., et al. (2005). Synthesis and identification of[3][18][19]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(14), 3338-42. Available at: [Link]
MDPI. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Retrieved from [Link]
Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]
Bajorath, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 741. Available at: [Link]
MDPI. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Retrieved from [Link]
Bioorganic & Medicinal Chemistry Letters. (2011). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Available at: [Link]
National Institutes of Health. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. Retrieved from [Link]
Royal Society of Chemistry. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
Pharmaffiliates. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]
Royal Society of Chemistry. (2023). Novel pyrido[2,3-b][18][22]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
National Institutes of Health. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. Retrieved from [Link]
Semantic Scholar. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
National Institutes of Health. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]
MDPI. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Synthesis & Troubleshooting for CAS 20511-12-0
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanism
The Challenge:
Synthesizing 2-amino-5-iodopyridine (2-A-5-IP) requires navigating a conflict between reactivity and regioselectivity .[1] The amino group at position 2 strongly activates the pyridine ring, directing electrophilic substitution to positions 3 (ortho) and 5 (para).
Goal: Mono-iodination at C5.
Risk: Over-iodination to 2-amino-3,5-diiodopyridine or formation of oxidative tars.
The Solution:
While N-iodosuccinimide (NIS) offers mild conditions, it is often cost-prohibitive for scale-up. The industry-standard, high-yield protocol utilizes oxidative iodination (Iodine + Oxidant) in acidic media. The acid protonates the ring nitrogen (deactivating the ring slightly to prevent explosion/runaway) while the oxidant generates the reactive electrophile (
).
Reaction Pathway Diagram
Figure 1: Electrophilic aromatic substitution pathway showing the competition between C5 (desired) and C3/Di-iodo side products.
Standard Operating Procedures (SOPs)
Protocol A: The "Robust" Method (Iodate/Iodide)
Recommended for: Scale-up (>10g), high atom economy, and reproducibility.
Use this flowchart to diagnose your specific failure mode.
Figure 2: Troubleshooting logic for common synthetic failures.
FAQ: Specific Failure Modes
Q1: My product is a dark black sticky solid. How do I clean it?
Cause: This is likely iodine occlusion or oxidative polymerization of the amine.
Fix:
Dissolve the crude solid in EtOAc.
Wash vigorously with 10% Sodium Thiosulfate (
) . The organic layer should turn from dark brown to pale yellow/orange.
If color persists, treat with activated charcoal, heat to reflux, filter through Celite, and recrystallize.
Q2: I have 15% of the 3,5-diiodo impurity. Can I separate it?
Analysis: The di-iodo impurity is less polar than the mono-iodo product.
Fix:
Flash Chromatography: Elute with Hexanes:EtOAc (start 90:10, gradient to 70:30). The di-iodo elutes first.
Recrystallization: The di-iodo compound is generally less soluble in acidic water. You can try dissolving the mixture in dilute HCl; the di-iodo species (being less basic due to two electron-withdrawing iodines) may remain undissolved or precipitate first upon partial neutralization.
Q3: Why is the reaction stalling at 60% conversion?
Cause: If using Method A (Acidic), the formation of the pyridinium salt (protonation of N) deactivates the ring toward electrophilic attack.
Fix:
Ensure the temperature is maintained at 100°C to overcome the activation energy barrier of the protonated species.
Do not make the solution too acidic. A pH of 1–2 is ideal; concentrated acid will completely shut down the reaction.
Data & Specifications
Comparative Method Analysis
Feature
Method A: (Acidic)
Method B: NIS (Mild)
Method C: (Green)
Reagent Cost
Low ($)
High ($)
Low ($)
Atom Economy
High
Low (Succinimide waste)
High
Scalability
Excellent (>1kg)
Poor (<100g)
Good (Exotherm risk)
Selectivity
Moderate (Requires temp control)
High
Moderate
Primary Risk
Acidity control
Cost
Peroxide safety
Physical Properties (for Verification)
Appearance: Pale brown to white crystalline solid.
Note: Look for the doublet at ~6.35 ppm. If this is missing or shifted, you may have the 3-iodo isomer.
References
Iodate/Iodide Method (Suzuki-type): Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology, vol. 17, no. 46, 2016.
NIS Method: Castanet, A.-S., Colobert, F., & Broutin, P.-E. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1] Tetrahedron Letters, 43(29), 5047-5048.
Green Chemistry (Peroxide): "Synthesis method of 2-amino-5-iodopyridine."[2][7][11] Patent CN110590652B.
General Review: "N-Iodosuccinimide (NIS) in Organic Synthesis." Organic Chemistry Portal.
purification of 2-amino-5-iodopyridine by recrystallization
Welcome to the Technical Support Center for the purification of 2-amino-5-iodopyridine. This guide is designed for researchers and drug development professionals who require high-purity halogenated heterocycles for downs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 2-amino-5-iodopyridine. This guide is designed for researchers and drug development professionals who require high-purity halogenated heterocycles for downstream cross-coupling reactions (e.g., Suzuki or Heck couplings) and pharmaceutical synthesis.
Due to the reactive nature of the pyridine ring and the oxidative conditions required for iodination, crude 2-amino-5-iodopyridine is frequently contaminated with unreacted starting materials, over-iodinated byproducts, and trapped elemental iodine. The following guide provides field-proven, mechanistically grounded solutions to isolate the pure product.
Diagnostic Purification Workflow
The following flowchart outlines the logic and critical interventions required during the recrystallization of 2-amino-5-iodopyridine to ensure high purity and yield.
Workflow for the purification and recrystallization of 2-amino-5-iodopyridine.
Troubleshooting Guide & Mechanistic Q&A
Q1: My recrystallized 2-amino-5-iodopyridine is dark brown or black instead of pale yellow/colorless. What causes this, and how can I fix it?Causality: The dark coloration is almost exclusively due to trapped elemental iodine (
) or triiodide () complexes intercalated within the crystal lattice. Iodine is a persistent byproduct of the oxidative iodination process (e.g., using or ). Because iodine has moderate solubility in organic solvents, standard recrystallization often fails to exclude it.
Solution: Incorporate a chemical quenching step during the hot dissolution phase. By adding a few drops of saturated aqueous sodium thiosulfate () to the hot ethanol solution, you chemically reduce to highly water-soluble iodide (). Upon cooling, the pure product will precipitate as light yellow or colorless prisms, leaving the iodide in the polar mother liquor [1].
Q2: During cooling, the product forms a thick oil at the bottom of the flask instead of crystallizing ("oiling out"). How do I induce proper crystallization?Causality: "Oiling out" occurs when the temperature of the solution drops below the saturation point of the solute, but remains above the melting point of the impure mixture. Pure 2-amino-5-iodopyridine melts at 128–129 °C [2], but impurities significantly depress this melting point. If a high-boiling solvent is used, the solute separates as a liquid phase rather than a solid crystal.
Solution:
Switch to a solvent with a boiling point well below the depressed melting point, such as absolute ethanol (bp 78 °C).
If using a mixed solvent system (e.g., ethanol/water), ensure the volume of the primary solvent (ethanol) is sufficient to keep the solute dissolved until the temperature is well below 70 °C.
Seed the solution with pure crystals just above the cloud point to bypass supersaturation and force immediate nucleation.
Q3: NMR analysis of my recrystallized product shows a persistent impurity with a higher molecular weight. What is it, and how do I remove it?Causality: The most common persistent impurity is 2-amino-3,5-diiodopyridine (mp ~147 °C) [3]. Because the C3 and C5 positions of 2-aminopyridine are both activated by the electron-donating amino group, over-iodination is kinetically competitive.
Solution: The di-iodo impurity is significantly less soluble in cold polar solvents than the mono-iodo product. A rigorous hot filtration of the ethanol solution prior to cooling will remove the bulk of the undissolved di-iodo compound. If contamination is severe (>10%), a preliminary silica gel plug (eluting with ethyl acetate) is required prior to recrystallization to enrich the mono-iodo fraction [4].
Standard Operating Procedure (SOP): Self-Validating Recrystallization
This protocol utilizes a mixed-solvent (ethanol/water) approach with integrated chemical quenching to ensure >99% purity.
Step 1: Dissolution. Suspend 10 g of crude 2-amino-5-iodopyridine in 30 mL of absolute ethanol in a round-bottom flask. Heat to reflux (78 °C) under constant stirring until the solid dissolves.
Step 2: Decolorization (Self-Validating). If the solution is dark brown, add saturated
(aq) dropwise.
Validation Check: The visual transition of the solution from dark brown to a clear, pale yellow confirms the complete stoichiometric reduction of elemental iodine.
Step 3: Anti-Solvent Addition (Self-Validating). Slowly add hot deionized water (approx. 10–15 mL) dropwise until the solution becomes faintly turbid. Immediately add 1–2 drops of hot ethanol to clear the turbidity.
Validation Check: The initial turbidity indicates the thermodynamic saturation point has been reached. Clearing it with ethanol ensures the solution is strictly homogeneous before cooling begins, preventing oiling out.
Step 4: Hot Filtration. Quickly pass the boiling solution through a pre-warmed Celite pad to remove insoluble 2-amino-3,5-diiodopyridine and polymeric byproducts.
Step 5: Controlled Crystallization. Remove the flask from the heat source. Allow it to cool slowly to room temperature over 2 hours. Mechanistic note: Slow cooling promotes the thermodynamic growth of pure crystal lattices, actively excluding structurally dissimilar impurities.
Step 6: Isolation. Cool the mixture in an ice bath (0–5 °C) for 30 minutes. Filter under vacuum, washing the filter cake with 10 mL of ice-cold 1:1 ethanol/water. Dry under vacuum at 40 °C to constant weight.
Quantitative Impurity & Solubility Profile
Understanding the physicochemical properties of the crude mixture is critical for designing an effective purification strategy.
Compound
Melting Point
Solubility (Hot Ethanol)
Solubility (Cold Ethanol)
Purification Strategy
2-Amino-5-iodopyridine
128–129 °C
Very High
Low
Target Product (Crystallizes)
2-Aminopyridine
59–60 °C
Very High
High
Remains dissolved in mother liquor
2-Amino-3,5-diiodopyridine
~147 °C
Moderate
Very Low
Hot filtration / Pre-column
Elemental Iodine ()
113 °C
High
Moderate
Chemical quenching ()
Frequently Asked Questions (FAQs)
Can I use water as the sole recrystallization solvent?
Yes, but with caveats. Recent green chemistry protocols synthesize 2-amino-5-iodopyridine entirely in water [5]. However, its solubility in water is relatively low even at boiling temperatures, requiring massive solvent volumes (often >40 mL per gram of product). Ethanol or ethanol/water mixtures provide a much steeper solubility gradient, which is thermodynamically favorable for high-recovery recrystallization.
Why is my yield so low after washing the filter cake?
2-amino-5-iodopyridine retains moderate solubility in room-temperature alcohols. Washing the filtered crystals with ambient-temperature solvent will dissolve a significant portion of your purified product. Always use ice-cold solvent for the washing step, and minimize the wash volume to strictly what is necessary to displace the mother liquor.
References
Preparation and Properties of Pyridine-Analogue of TCNQ Dianion Salt
Bulletin of the Chemical Society of Japan (Oxford Academic)
URL:[Link]
US2521544A - Iodinating amino pyrimidines and amino pyridines
Google Patents
URL
Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones
World Journal of Advanced Research and Reviews
URL:[Link]
CN110590652B - Synthesis method of 2-amino-5-iodopyridine
Google Patents
URL
troubleshooting low conversion in Suzuki coupling of aminopyridines
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Aminopyridines are notoriously challenging substrates in Suzuki-Miyaura couplings due to their dual threat: they act as potent Lewis bases that deactivate palladium catalysts, and their sluggish reactivity often allows destructive side reactions to outpace product formation.
This guide provides a mechanistic breakdown of these failures and a self-validating framework to rescue stalled reactions.
Diagnostic Workflow
Before altering your reaction conditions, you must identify the specific mechanistic failure. Use the diagnostic workflow below to interpret your crude LC-MS or NMR data.
Diagnostic workflow for identifying and resolving low conversion in aminopyridine Suzuki couplings.
In-Depth Troubleshooting & Causality (FAQ)
Q1: My reaction stalls at 20-30% conversion, and both the aminopyridine and boronic acid remain largely unreacted. What is causing this?A1: This is a classic hallmark of 1[1]. Aminopyridines possess a highly Lewis-basic nitrogen that competitively coordinates to the electrophilic Pd(II) intermediate. This coordination displaces the phosphine ligand or blocks the open coordination site required for transmetalation, effectively trapping the catalyst in a stable, unreactive resting state.
The Fix: Switch to bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands). Research demonstrates that catalysts based on2[2]. Their massive steric bulk physically prevents the aminopyridine nitrogen from accessing the palladium center.
Q2: The aminopyridine remains unreacted, but the boronic acid is completely consumed. Why?A2: You are experiencing3[3], a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond (yielding an Ar-H byproduct). Because aminopyridines undergo oxidative addition and transmetalation slowly, the boronic acid sits in the basic reaction mixture for extended periods. High pH accelerates the formation of the reactive boronate anion, which rapidly hydrolyzes.
The Fix: Implement a "slow-release" strategy. By utilizing4[4], the active boronic acid is generated in situ at a rate that matches the sluggish catalyst turnover, starving the protodeboronation pathway of its substrate.
Q3: I see significant amounts of homocoupled boronic acid (Ar-Ar). How do I prevent this?A3: Homocoupling is an oxidative process. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction often 5[5]. Furthermore, inadequate degassing allows trace oxygen to continuously re-oxidize the Pd(0) species.
The Fix: Use a pre-formed Pd(0) source or a modern Pd G3/G4 precatalyst that undergoes rapid, clean activation via an internal mechanism rather than sacrificing your boron reagent. Combine this with rigorous freeze-pump-thaw degassing.
Quantitative Optimization Parameters
To transition away from generic conditions, align your reaction parameters with the specific mechanistic demands of aminopyridines.
Matches the rate of boron release to the slow transmetalation rate, preventing hydrolytic degradation.
Base
Na₂CO₃ / NaOH
K₃PO₄ or K₂CO₃ (2.0 eq)
Milder pH prevents base-catalyzed hydrolysis of the boronate anion while still facilitating transmetalation.
Solvent
Toluene/EtOH/H₂O
1,4-Dioxane/H₂O (5:1 v/v)
Balances the trace water needed for boronate activation while minimizing the aqueous environment that drives protodeboronation.
Self-Validating Experimental Protocol
This protocol for the Suzuki-Miyaura Coupling of Aminopyridines using XPhos Pd G3 is designed as a self-validating system. It includes built-in analytical checkpoints so that if a step fails, the observable data will immediately point to the specific mechanistic breakdown.
Step 1: Reagent Preparation & Speciation Control
In a dry Schlenk flask, combine the aminopyridine halide (1.0 eq), Aryl-Bpin ester (1.2 eq), XPhos Pd G3 (0.02 eq), and finely milled K₃PO₄ (2.0 eq).
Causality: Using the Bpin ester ensures slow release; K₃PO₄ provides mild basicity to limit hydrolysis; XPhos Pd G3 ensures rapid generation of the active L-Pd(0) species.
Step 2: Rigorous Degassing (The Anti-Homocoupling Check)
Suspend the solids in a 5:1 mixture of 1,4-Dioxane/H₂O.
Sparge the mixture with dry N₂ or Argon for a minimum of 15 minutes, or perform three freeze-pump-thaw cycles.
Validation Check: If homocoupling (Ar-Ar) is observed in the final LC-MS, this degassing step was insufficient, allowing O₂ to oxidize the Pd(0) catalyst.
Step 3: Reaction Initiation
Heat the reaction mixture to 80°C under a positive pressure of inert gas.
Validation Check: The solution should transition from the precatalyst color to a homogeneous active catalytic state. A rapid precipitation of black solid (Pd black) within the first 10 minutes indicates ligand dissociation and irreversible catalyst death (often due to poor solvent purity or severe N-coordination).
Step 4: The 1-Hour Analytical Checkpoint (Critical)
After 1 hour, withdraw a 10 µL aliquot under inert atmosphere, dilute in MeCN, and analyze via LC-MS.
Decision Matrix:
Scenario A (Ar-H byproduct > 10%): Protodeboronation is outcompeting transmetalation. Action: Lower the temperature to 65°C and reduce the water content in your solvent system.
Scenario B (Aminopyridine unreacted, Boronic acid intact): Catalyst poisoning has occurred. Action: Verify your XPhos loading. If the aminopyridine is exceptionally basic, consider switching to a more sterically demanding ligand like BrettPhos.
Scenario C (Product forming cleanly): The catalytic cycle is turning over efficiently. Continue heating until complete consumption of the limiting reagent.
Step 5: Workup
Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
References
Catalysis Science & Technology (RSC Publishing). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands.[Link]
University of Edinburgh. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[Link]
Technical Support Center: Purification of 2-Amino-Iodopyridine Products
Here is the technical support center for removing iodine impurities from 2-amino-iodopyridine products. Welcome to the technical support center for the purification of 2-amino-iodopyridine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support center for removing iodine impurities from 2-amino-iodopyridine products.
Welcome to the technical support center for the purification of 2-amino-iodopyridine derivatives. These compounds are crucial intermediates in pharmaceutical and materials science research.[1] A common challenge encountered during their synthesis is the presence of residual elemental iodine (I₂), which imparts a characteristic yellow, brown, or pink color to the final product. This guide provides detailed, field-proven troubleshooting advice and protocols to help you obtain high-purity, colorless 2-amino-iodopyridine products.
Frequently Asked Questions (FAQs)
Q1: Why is my isolated 2-amino-iodopyridine product colored instead of white or off-white?
Q2: Besides elemental iodine, what other impurities might be present?
While elemental iodine is the most common colored impurity, other potential contaminants include:
Unreacted Starting Materials: Such as 2-aminopyridine.
Side-Products: These can include regioisomers or di-iodinated species (e.g., 2-amino-3,5-di-iodopyridine).[3]
Residual Solvents: Solvents used in the reaction or purification steps can be trapped in the solid product.[]
Q3: What are the primary methods for removing these impurities?
There are three main strategies, which can be used sequentially for optimal purity:
Reductive Aqueous Wash: Specifically targets and removes elemental iodine (I₂). The most common method involves using a sodium thiosulfate solution.[5][6]
Recrystallization: An effective technique for purifying solid compounds by removing small amounts of various impurities.[7][8]
Column Chromatography: A powerful method for separating the desired product from impurities with different polarities, such as starting materials or side-products.[7][9]
Q4: How can I reliably assess the purity of my final 2-amino-iodopyridine product?
A combination of analytical techniques provides the most comprehensive assessment of purity:
High-Performance Liquid Chromatography (HPLC): The most common and accurate method for quantifying organic impurities in active pharmaceutical ingredients (APIs).[10][11]
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of impurities and to optimize conditions for column chromatography.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-5%).
Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify unknown impurities, often coupled with HPLC or GC (LC-MS, GC-MS).[][13]
Q5: Are 2-amino-iodopyridine compounds generally stable?
2-Amino-iodopyridine compounds are generally stable solids.[1] However, like many aromatic amines and iodo-aromatics, they can be sensitive to light and air over long periods.[14][15] For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light, and in a cool environment (e.g., 0-8 °C).[1][14]
Troubleshooting Guide: From Colored Crude to Pure Product
This section addresses specific issues you may encounter during the purification process.
Issue 1: Crude product is visibly colored (yellow, brown, pink) after initial work-up.
Primary Cause: Presence of elemental iodine (I₂).
Mechanism of Action: The solution is to chemically convert the colored, organic-soluble iodine (I₂) into a colorless, water-soluble iodide salt (I⁻), which can then be washed away. This is achieved using a mild reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the preferred reagent for this purpose. It reduces iodine to iodide ions according to the following reaction:
I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆[5]
Workflow for Iodine Impurity Removal
Caption: General workflow for the purification of 2-amino-iodopyridine.
Protocol 1: Sodium Thiosulfate Wash
Dissolution: Dissolve the crude 2-amino-iodopyridine product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Washing: Transfer the solution to a separatory funnel and wash with a 5-10% (w/v) aqueous solution of sodium thiosulfate. Shake the funnel well. The color in the organic layer should disappear as the iodine is reduced and extracted into the aqueous layer.
Repeat if Necessary: If the organic layer is still colored, repeat the wash with a fresh portion of the thiosulfate solution.
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the decolorized product.
Issue 2: Product remains impure after thiosulfate wash (confirmed by TLC/HPLC).
Primary Cause: Presence of non-iodine impurities such as unreacted starting material or reaction byproducts.
Solution: Further purification using recrystallization or column chromatography is required. The choice depends on the nature of the impurities and the quantity of material.
Data Presentation: Comparison of Purification Methods
Purification Method
Typical Purity Achieved
Yield Range
Pros
Cons
Trituration
>95%
80-95%
Simple, fast, good for removing highly soluble impurities.
Not effective for impurities with similar solubility.[7]
Recrystallization
>98%
60-85%
Can yield very pure material; scalable.
Requires finding a suitable solvent; potential for product loss.[7][8]
Column Chromatography
>99%
50-80%
Highly effective for complex mixtures and closely related impurities.
More time-consuming, requires more solvent, can be difficult to scale up.[7][12]
Protocol 2: Recrystallization
Solvent Selection: The key is to find a solvent where the 2-amino-iodopyridine is sparingly soluble at room temperature but highly soluble when hot.[8] Test small amounts in solvents like ethanol, isopropanol, or water/ethanol mixtures. A patent for 2-amino-5-iodopyridine suggests recrystallization from water.[16]
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product until it is fully dissolved.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[17] Slow cooling is crucial for forming pure, well-defined crystals.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Silica Gel Column Chromatography
Solvent System Selection: Use TLC to find a suitable mobile phase (eluent). A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is common.[12] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack it into a column, ensuring there are no air bubbles or cracks.[18]
Sample Loading: Dissolve the crude product in a minimal amount of solvent. For best results, pre-adsorb the sample onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.[7][12]
Elution: Run the column by passing the eluent through it, collecting fractions at the outlet. Monitor the separation by collecting small fractions and analyzing them by TLC.
Isolation: Combine the pure fractions containing only the desired product and remove the solvent under reduced pressure.
Issue 3: Problems during recrystallization.
Problem: The product "oils out" instead of crystallizing.
Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.
Solution: Add a small amount more of the hot solvent to ensure complete dissolution at the boiling point. Ensure the cooling process is slow. If the problem persists, try a different solvent system.
Problem: No crystals form upon cooling.
Cause: The solution is not saturated enough (too much solvent was added), or crystallization requires initiation.
Solution: Try to boil off some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure product.[8]
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting logic for the crystallization process.
References
Vertex AI Search Grounding. (n.d.). Sodium Thiosulphate.
WebPath. (n.d.). 5% Hypo - Sodium Thiosulfate.
Benchchem. (n.d.). Technical Support Center: Purification of Crude 2,6-dichloro-4-iodopyridine.
Technical Support Center: Preventing Catalyst Poisoning in Pyridine Couplings
The Core Problem: "The Double-Coordination Trap" Researchers often encounter reaction stalling when performing cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on substrates containing aminopyridines . This is not a ra...
Author: BenchChem Technical Support Team. Date: March 2026
The Core Problem: "The Double-Coordination Trap"
Researchers often encounter reaction stalling when performing cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) on substrates containing aminopyridines . This is not a random failure; it is a predictable mechanistic bottleneck caused by "non-productive coordination."
In a standard catalytic cycle, Palladium (Pd) acts as a Lewis acid. Your substrate contains two potent Lewis bases:
The Pyridine Nitrogen: A strong
-donor.
The Free Amine (
): A competently binding ligand.
The Failure Mode: Instead of binding the phosphine ligand (which drives the reaction) or the oxidative addition partner, the Pd center becomes saturated by the substrate's nitrogen atoms. This forms a stable, resting-state complex (a "thermodynamic sink") that removes the catalyst from the active cycle.
Mechanism of Poisoning (Visualization)[1]
Figure 1: The competitive binding pathway. The substrate competes with the productive reaction pathway, sequestering the catalyst into an inactive state.
Diagnosis: Is It Poisoning or Instability?
Before changing your entire system, confirm the diagnosis.
Symptom
Likely Cause
Verification Test
Reaction never starts (0% conversion)
Total Poisoning or Oxidation
Add an internal standard. If starting material remains unchanged and Pd black precipitates immediately, it is likely poisoning preventing the initial oxidative addition.
Stalls at 20-30%
Product Inhibition
The product (often a more electron-rich pyridine) is a better ligand than the starting material. Perform a "Spike Test": Add fresh catalyst to the stalled reaction. If it restarts, it's catalyst death/poisoning.
Slow turnover
Competitive Binding
The equilibrium lies toward the poisoned species, but it is reversible. Heating often helps here (unlike in catalyst decomposition).
The Hardware Solution: Ligand & Precatalyst Selection
The most effective solution is steric immunization . You must choose a ligand that is bulky enough to physically block the pyridine/amine from coordinating to the metal center, while still allowing the oxidative addition of the aryl halide.
A. The Ligand: Go Big or Go Home
Standard ligands like
or dppf are often insufficient for free aminopyridines. You require Dialkylbiaryl Phosphines (Buchwald Ligands) .
Why: These are exceptionally bulky. The steric bulk creates a "pocket" that accommodates the small Pd atom but rejects the coordination of the substrate's nitrogen lone pairs.
For Secondary Amines/General Pyridines: Use XPhos or RuPhos .
Why: High electron density facilitates oxidative addition of deactivated chloropyridines, while the cyclohexyl/isopropyl groups provide the necessary steric shield.
B. The Source: Abandon Pd(OAc)₂
Do not use simple Pd salts (
, ).
The Risk: These require reduction to Pd(0) in situ. Free amines can interfere with this reduction or stabilize the Pd(II) salt, preventing the formation of the active species.
The Solution: Use Palladacycle Precatalysts (G3 or G4) .
Recommendation: XPhos Pd G4 or BrettPhos Pd G4.
Mechanism:[2][3][4][5][6][7][8][9][10] These precatalysts are air-stable Pd(II) species that rapidly and quantitatively release the active L-Pd(0) species upon exposure to base, guaranteeing the catalytic cycle starts immediately.
The "Immunized" Protocol (Step-by-Step)
This protocol is designed for the Suzuki coupling of a chloropyridine (with a free amine) and a boronic acid.
Reagents:
Catalyst: XPhos Pd G4 (2-4 mol%)
Base:
(2.0 - 3.0 equiv) — Weaker bases prevent deprotonation of the amine.
Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is critical for the Suzuki mechanism and helps solvate the free amine.
Temperature: 80°C - 100°C
Procedure:
Charge Solids: Add the aryl halide (1.0 equiv), boronic acid (1.2 - 1.5 equiv), Base (
), and Precatalyst (XPhos Pd G4) to a reaction vial equipped with a stir bar.
Note: Weighing the precatalyst in air is fine; it is stable.
Evacuate/Backfill: Seal the vial. Evacuate and backfill with Argon or Nitrogen (3 cycles).
Critical: Oxygen kills the active L-Pd(0) species generated.
Add Solvents: Syringe in degassed Dioxane and Water.
Heat: Place in a pre-heated block at 80°C. Stir vigorously (>800 RPM).
Why: High agitation is needed for the biphasic system.
Monitor: Check HPLC/LCMS at 1 hour.
Troubleshooting: If <10% conversion, increase temp to 100°C. If still stalled, switch ligand to BrettPhos .
Troubleshooting Logic Tree
Use this flow to navigate failure.
Figure 2: Decision matrix for optimizing aminopyridine couplings.
Frequently Asked Questions (FAQs)
Q: Can I just add more catalyst to overcome the poisoning?A: Sometimes, but it's inefficient. If your substrate is a good ligand, it will poison 5 mol% of Pd just as effectively as 1 mol%. You need to change the equilibrium constant of the binding, which requires changing the ligand (sterics) or the temperature (thermodynamics), not just the loading.
Q: Why not just protect the amine with a Boc group?A: You can, and it often works (Module 4 in the logic tree). However, it adds two synthetic steps (protection and deprotection). Modern ligands like BrettPhos were specifically engineered to tolerate free amines, making the protection steps unnecessary for 95% of cases.
Q: I see "Pd-PEPPSI" catalysts mentioned. Are those good?A: Yes. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use an N-Heterocyclic Carbene (NHC) ligand. NHCs are even stronger sigma-donors than phosphines and bind Pd very tightly. They are excellent for difficult couplings involving heteroatoms and are a valid alternative if phosphine ligands fail.
Q: Does the position of the amine matter?A: Absolutely.
2-Aminopyridine: The "Killer." The pyridine N and the amine N can chelate the metal (bite angle is tight but possible). This requires the bulkiest ligands (tBuXPhos or BrettPhos).
3- or 4-Aminopyridine: Less likely to chelate, but still acts as a competitive inhibitor. XPhos usually suffices.
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.
Valente, C., et al. (2012). "Pd-PEPPSI Complexes: A Review." Chemical Reviews.
Technical Support Center: Optimizing Reaction Temperature for Iodination of 2-Aminopyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the thermodynamic and kinetic challenges associated with the regioselective iodination of 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the thermodynamic and kinetic challenges associated with the regioselective iodination of 2-aminopyridine. This resource is designed for researchers and drug development professionals who need to synthesize 2-amino-5-iodopyridine with high purity, avoiding common pitfalls like over-iodination and reagent degradation.
Mechanistic Principles: The Role of Temperature in Regioselectivity
The synthesis of 2-amino-5-iodopyridine relies on electrophilic aromatic substitution. The 2-amino group acts as a strong electron-donating group, activating the pyridine ring at both the ortho (C3) and para (C5) positions. Because the C5 position is sterically less hindered, regioselective iodination is naturally favored there[1].
However, temperature acts as the master switch for thermodynamic control. While moderate heating drives the desired C5 iodination to completion, excessive thermal energy allows the reaction to overcome the steric barrier at C3, leading to the formation of 2-amino-3-iodopyridine or the doubly iodinated 2-amino-3,5-diiodopyridine.
Electrophilic aromatic substitution pathway and temperature-dependent regioselectivity.
Troubleshooting FAQs
Q1: My yield drops drastically when I heat the aqueous Iodine/H₂O₂ reaction above 90°C. What is happening chemically?A: At excessively high temperatures, two detrimental side reactions occur. First, the active iodinating species (such as hypoiodite) disproportionates rapidly into iodate, which is unreactive toward the pyridine ring[2]. Second, temperatures above 90°C accelerate the thermal decomposition of hydrogen peroxide into water and oxygen gas. This deprives the system of the oxidative power needed to continuously recycle iodide (I⁻) back into active iodine (I₂), stalling the reaction[3].
Q2: I am seeing significant amounts of 2-amino-3,5-diiodopyridine in my LC-MS. How do I minimize over-iodination?A: Over-iodination is a function of both thermal energy and stoichiometry. To prevent the second iodination event at the C3 position, you must cap the reaction temperature strictly between 80°C and 90°C during the heat preservation phase[4]. Additionally, strictly control the molar ratio of 2-aminopyridine to iodine to a maximum of 1:1.2[3]. If over-iodination persists, consider switching to a milder reagent like N-iodosuccinimide (NIS) at 0°C to room temperature[5].
Q3: Is it necessary to actively cool the reaction during the initial addition of iodine and H₂O₂?A: Yes. The initial addition of iodine and the subsequent dropwise addition of 30% H₂O₂ are highly exothermic[1]. It is critical to keep the internal temperature below 80°C during these additions[4]. Failure to control this exotherm leads to premature H₂O₂ degradation and iodine sublimation, drastically reducing your overall yield.
Q4: Can I avoid high-temperature heating entirely?A: Yes. If your facility cannot safely manage the exotherms of the H₂O₂ method, you can utilize N-iodosuccinimide (NIS). NIS acts as a direct source of electrophilic iodine (I⁺) and operates efficiently in solvents like dichloromethane (DCM) or isopropyl acetate (IPAc) at temperatures ranging from 0°C to room temperature[6].
Quantitative Data: Method Comparison
To aid in experimental design, the following table summarizes the thermal parameters and expected outcomes of the primary iodination methodologies.
Methodology
Reagents & Solvent
Optimal Temp Range
Regioselectivity (C5:C3)
Key Troubleshooting Metric
Aqueous Oxidation
I₂, 30% H₂O₂, H₂O
20°C (Addition) → 80-90°C (Reflux)
High
Keep addition <80°C to prevent H₂O₂ decomposition[4].
This method is highly scalable but requires strict thermal monitoring.
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 9.41 g (0.1 mol) of 2-aminopyridine in 200 mL of deionized water at room temperature (20-25°C)[1].
Iodine Addition: Add 27.92 g (0.11 mol) of iodine in three to five distinct portions. Critical Step: Monitor the internal thermometer. Ensure the temperature does not exceed 80°C during addition[4]. Stir for 2 hours.
Oxidation: Carefully add 11.3 mL (0.1 mol) of 30% aqueous hydrogen peroxide dropwise. An exotherm will occur. Utilize a water bath if necessary to keep the temperature below 80°C[1].
Heat Preservation: Once addition is complete, attach a reflux condenser and heat the mixture to 80-90°C. Maintain this exact temperature window for 2 to 4 hours to drive the reaction to completion without triggering di-iodination[3].
Workup: Heat briefly to 100°C for 20 minutes to consume residual oxidants, then cool the mixture rapidly to <10°C using an ice bath. Filter the precipitated light-yellow crystals, rinse with ice water, and dry under vacuum[4].
Optimal temperature profile workflow for aqueous iodine/H2O2 synthesis.
Recommended for substrates sensitive to oxidation or when strict regiocontrol is paramount.
Preparation: In a dry flask under an inert atmosphere, dissolve the 2-aminopyridine substrate in dichloromethane (DCM) or isopropyl acetate (IPAc) (0.02 M concentration)[6].
Cooling: Cool the reaction vessel to 0°C using an ice-water bath.
NIS Addition: Add N-iodosuccinimide (1.1 equivalents) portion-wise at 0°C[5]. The low temperature suppresses the kinetic formation of the C3-iodo byproduct.
Reaction: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir until completion is observed via Thin Layer Chromatography (TLC)[1].
Workup: Quench the reaction with an aqueous sodium thiosulfate solution to neutralize unreacted NIS, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
References
Process for the preparation of 2-amino-5-iodopyridine (DE454695C). Google Patents.
Technical Support Center: Minimizing Homocoupling with 2-Amino-5-iodopyridine
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-amino-5-iodopyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-amino-5-iodopyridine and encountering challenges with homocoupling side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your troubleshooting and optimization efforts. The inherent reactivity of 2-amino-5-iodopyridine, with its electron-rich nature and the presence of a Lewis basic amino group, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. This guide will serve as your comprehensive resource for overcoming these hurdles.
Troubleshooting Guide: Diagnosis and Solutions
This section is structured to help you diagnose the potential causes of significant homocoupling of 2-amino-5-iodopyridine and provide actionable solutions.
Issue 1: Significant formation of 5,5'-di(2-aminopyridine) observed in my Suzuki-Miyaura coupling.
Root Cause Analysis: Homocoupling in Suzuki-Miyaura reactions is often a result of several competing factors. The presence of oxygen can lead to the oxidative coupling of the boronic acid. Furthermore, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state[1]. The choice of base is also critical; an inappropriate base can lead to poor reactivity or decomposition of starting materials, inadvertently favoring the homocoupling pathway[1].
Immediate Corrective Actions:
Rigorous Degassing: Ensure that all solvents and reagents are thoroughly degassed. Employing a robust inert atmosphere (high-purity argon or nitrogen) throughout the reaction setup and duration is paramount.
Catalyst Selection: Switch to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step that can be a source of homocoupling. If using a Pd(II) source is unavoidable, consider pre-reduction of the catalyst before adding the coupling partners.
Ligand Optimization: The use of bulky, electron-rich phosphine ligands like XPhos or SPhos can accelerate the reductive elimination step, which is the final step in the desired catalytic cycle. A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions leading to homocoupling.
Base Selection: For Suzuki couplings, carbonate bases like Cs₂CO₃ or K₂CO₃ are often effective[1]. If you are using a weaker base with poor results, consider switching to a stronger, non-nucleophilic base like K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its effectiveness.
Issue 2: My Sonogashira coupling of 2-amino-5-iodopyridine with a terminal alkyne is producing a significant amount of the diyne byproduct.
Root Cause Analysis: The homocoupling of terminal alkynes in Sonogashira reactions, often referred to as Glaser coupling, is a common side reaction. This is typically promoted by the copper(I) co-catalyst in the presence of an oxidant (like air). The amine base used in the reaction can also play a role in promoting this side reaction.
Immediate Corrective Actions:
Copper-Free Conditions: The most direct way to eliminate diyne formation is to switch to a copper-free Sonogashira protocol. These conditions rely on a highly active palladium catalyst, often with bulky phosphine ligands, to facilitate the coupling without the need for a copper co-catalyst.
Amine Base Selection: The choice of amine base is crucial. While typically used as both a base and sometimes a solvent, certain amines can be more prone to promoting Glaser coupling. Consider switching to a bulkier, less coordinating amine base like diisopropylethylamine (DIPEA) or a non-amine base if the reaction tolerates it.
Strictly Anaerobic Conditions: If a copper-catalyzed system must be used, ensuring the reaction is completely free of oxygen is critical. Rigorous degassing and maintaining a positive pressure of an inert gas are essential.
Lowering Reaction Temperature: Sonogashira couplings can often be run at or near room temperature, especially with reactive substrates like aryl iodides[2]. Lowering the temperature can disfavor the homocoupling pathway.
Issue 3: In my Buchwald-Hartwig amination, I'm observing what appears to be the homocoupling of my 2-amino-5-iodopyridine starting material.
Root Cause Analysis: While less common than the homocoupling of the amine partner, the homocoupling of the aryl halide can occur. This can be promoted by certain catalyst systems and reaction conditions. The presence of the free amino group on the pyridine ring can also lead to catalyst inhibition or the formation of undesired byproducts. The choice of ligand is paramount in preventing this, as ligands like RuPhos and BrettPhos have been shown to be effective for the C,N-cross coupling of unprotected 3-halo-2-aminopyridines[3][4].
Immediate Corrective Actions:
Ligand Selection is Key: For challenging substrates like aminopyridines, specialized bulky, electron-rich biarylphosphine ligands are often necessary. Ligands such as RuPhos and BrettPhos have demonstrated success in couplings of similar heterocyclic systems by promoting the desired C-N bond formation over side reactions[3][4].
Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can lead to more consistent and reproducible results by ensuring the efficient generation of the active catalytic species.
Base and Solvent Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used in Buchwald-Hartwig aminations. The choice of solvent (e.g., toluene, dioxane, or t-butanol) can also significantly impact the reaction outcome. A screening of different base/solvent combinations is often warranted.
Protecting Group Strategy: If other optimization strategies fail, consider a temporary protection of the 2-amino group (e.g., as an amide or carbamate). This can prevent catalyst inhibition and unwanted side reactions, though it adds extra steps to the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is 2-amino-5-iodopyridine particularly prone to side reactions like homocoupling?
A1: The 2-amino-5-iodopyridine substrate has two key features that can contribute to side reactions. First, the amino group is a Lewis base and can coordinate to the palladium catalyst, potentially inhibiting its activity or altering its reactivity. This can slow down the desired cross-coupling, giving more time for side reactions to occur. Second, the pyridine ring is electron-rich, which can influence the rates of the various steps in the catalytic cycle. For some cross-coupling reactions, this electron-rich nature can make the final reductive elimination step slower, increasing the chance of side reactions involving the intermediates.
Q2: What is the general mechanism of homocoupling in palladium-catalyzed reactions?
A2: Homocoupling of aryl halides generally proceeds through a pathway that competes with the desired cross-coupling catalytic cycle. After the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate, two of these intermediates can undergo a disproportionation or ligand exchange to form a diorganopalladium(II) species (Ar₂Pd(II)). This species can then undergo reductive elimination to yield the homocoupled biaryl product (Ar-Ar) and regenerate a Pd(II) species. To re-enter the catalytic cycle, this Pd(II) species must be reduced back to Pd(0), often by a reducing agent present in the reaction mixture.
Q3: How does the choice of phosphine ligand mechanistically suppress homocoupling?
A3: Bulky, electron-rich phosphine ligands play a crucial role in several ways. Their steric bulk can physically hinder the formation of the diorganopalladium(II) intermediate necessary for homocoupling. Furthermore, their strong electron-donating ability can accelerate the rate-limiting steps of the desired cross-coupling cycle, particularly the oxidative addition and the final reductive elimination. A faster reductive elimination of the desired product means that the palladium intermediates have less time to participate in the competing homocoupling pathway.
Q4: Can I use the same optimized conditions for Suzuki, Sonogashira, and Heck reactions with 2-amino-5-iodopyridine?
A4: It is unlikely that a single set of conditions will be optimal for all three reaction types. Each cross-coupling reaction has a distinct mechanism and different requirements for the catalyst, base, and solvent. For instance, Suzuki reactions require a base to activate the boronic acid, while Sonogashira reactions often use an amine base and a copper co-catalyst. Heck reactions have their own unique mechanistic considerations. Therefore, it is essential to optimize the conditions for each specific transformation.
The following are generalized protocols that serve as a good starting point for your optimization studies. Always perform reactions on a small scale first to determine the optimal conditions for your specific coupling partners.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize homocoupling by using a Pd(0) source and a bulky phosphine ligand.
Parameter
Recommendation
Rationale
Palladium Source
Pd(PPh₃)₄ (2-5 mol%)
Direct use of a Pd(0) source avoids the in-situ reduction step that can promote homocoupling.
Ligand
XPhos or SPhos (2.2-5.5 mol%)
Bulky, electron-rich ligands to accelerate reductive elimination.
Base
K₃PO₄ (2.0-3.0 equiv.)
A strong, non-nucleophilic base that is effective in activating the boronic acid.
Solvent
Dioxane/Water (4:1), degassed
A common and effective solvent system for Suzuki couplings.
Temperature
80-100 °C
A typical temperature range for Suzuki couplings.
Step-by-Step Procedure:
To an oven-dried reaction vessel, add 2-amino-5-iodopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst and the phosphine ligand.
Add the degassed dioxane/water solvent mixture via a syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture, dilute with an organic solvent, and perform an aqueous workup.
Copper-Free Sonogashira Coupling Protocol
This protocol avoids the use of a copper co-catalyst to prevent diyne formation.
Parameter
Recommendation
Rationale
Palladium Source
PdCl₂(PPh₃)₂ (2-5 mol%)
A common and effective palladium precursor.
Ligand
P(t-Bu)₃ or similar bulky phosphine (4-10 mol%)
Promotes the coupling in the absence of copper.
Base
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv.)
Amine base to deprotonate the alkyne.
Solvent
THF or DMF, anhydrous and degassed
Common solvents for Sonogashira couplings.
Temperature
Room Temperature to 50 °C
Milder conditions can disfavor side reactions.
Step-by-Step Procedure:
To an oven-dried Schlenk flask, add 2-amino-5-iodopyridine (1.0 equiv.) and the palladium catalyst/ligand.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne (1.1-1.5 equiv.).
Stir the reaction at the desired temperature and monitor by TLC or LC-MS.
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and the point at which homocoupling diverges.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
This diagram illustrates how the Ar-Pd(II) intermediate can either proceed through the desired transmetalation step or be diverted into the homocoupling pathway.
Troubleshooting Workflow
When encountering homocoupling, a systematic approach to troubleshooting is most effective.
Caption: Systematic workflow for troubleshooting homocoupling.
By methodically addressing each of these parameters, you can efficiently identify the key factors influencing the selectivity of your reaction and arrive at an optimized protocol that minimizes the formation of the undesired homocoupled byproduct.
References
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
Dagdag, S., et al. (2021). Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][3][5][6]triazin-4-ones via a Suzuki Cross-Coupling Reaction... ResearchGate. [Link]
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
Patil, S. A., et al. (2017). Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
American Chemical Society. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2923-2928. [Link]
American Chemical Society. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. ACS Publications. [Link]
Navarro, O., et al. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
Whitcombe, N. J., et al. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]
Butt, J. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]
Wu, X., et al. (2017). Highly bulky and stable geometry-constrained iminopyridines: Synthesis, structure and application in Pd-catalyzed Suzuki coupling of aryl chlorides. Beilstein Journal of Organic Chemistry, 13, 239-245. [Link]
Gande, S. L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15465-15477. [Link]
Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 386-395. [Link]
Patil, S. A., et al. (2017). The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]
Patil, S. A., et al. (2017). Optimisation of the catalyst loading for the Sonogashira reaction a. ResearchGate. [Link]
Santos, A. G., et al. (2020). Exploring the reactivity of halogen-free aminopyridines in one-pot palladium-catalyzed C-N cross-coupling/C-H functionalization. Tetrahedron Letters, 61(32), 152193. [Link]
Technical Support Center: Isolation & Workup of 3-Iodopyridin-2-amine
Welcome to the Technical Support Center for the synthesis and isolation of 3-iodopyridin-2-amine. This guide is designed for researchers, synthetic chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and isolation of 3-iodopyridin-2-amine. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations for common workup failures, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield recovery of this critical azaindole and cross-coupling building block[1].
Core Workflow & Mechanistic Overview
The iodination of 2-aminopyridine is typically driven by electrophilic aromatic substitution using iodine (
) activated by periodic acid () or potassium iodate () in a strongly acidic medium (e.g., and acetic acid)[2]. The subsequent workup is notoriously challenging because it requires navigating the quenching of strong oxidants, the neutralization of a basic pyridine ring, and the phase separation of a highly ionic mixture[3].
Logical workflow for the quenching, extraction, and purification of 3-iodopyridin-2-amine.
Troubleshooting & FAQs
Q: Why is my product yield low or entirely missing from the organic phase after extraction?Causality & Solution: This is the most common failure point and is dictated by the
of the product. The 2-aminopyridine moiety is basic. In the highly acidic reaction mixture (/AcOH), the product exists as a water-soluble pyridinium salt. If you quench the iodine but fail to neutralize the aqueous layer to a pH of 8.0–9.0, the product will remain protonated and will not partition into the organic phase (EtOAc or DCM)[3].
Actionable fix: Slowly add 5M NaOH or 25% aqueous ammonia until the aqueous layer tests strictly basic before extraction.
Q: How do I efficiently remove the dark brown color of unreacted iodine without degrading my product?Causality & Solution: Excess iodine (
) is highly soluble in organic solvents and will co-extract with your product, complicating downstream chromatography and causing product degradation over time.
Actionable fix: Treat the acidic mixture with a reducing agent like aqueous sodium thiosulfate () or solid ammonium sulfite[4]. The reduction of to water-soluble iodide () is instantaneous. Do not proceed to extraction until the purple/brown color completely dissipates.
Q: During extraction with ethyl acetate, I encounter a stubborn emulsion. How can I break it?Causality & Solution: The neutralization of concentrated sulfuric acid generates massive amounts of aqueous salts (e.g., sodium sulfate). This high ionic strength, combined with fine polymeric byproducts from the reaction, stabilizes emulsions at the solvent interface.
Actionable fix: Filter the biphasic mixture through a pad of Celite to remove insoluble particulates. Alternatively, dilute the aqueous layer with additional deionized water to fully dissolve precipitated salts before attempting phase separation.
Q: Is column chromatography strictly necessary, or can I recrystallize the product?Causality & Solution: While silica gel flash chromatography provides high analytical purity, recrystallization is a highly scalable alternative. Depending on the exact stoichiometry, over-iodination (e.g., forming 2-amino-3,5-diiodopyridine) can occur. Recrystallization from 75–95% ethanol exploits the differential solubility of the mono-iodinated product versus di-iodinated impurities, offering a robust purification route without the massive solvent waste of chromatography[3].
Quantitative Workup Parameters
The table below summarizes the optimal workup parameters based on the specific iodination methodology utilized during synthesis.
Iodination Reagent System
Optimal Quenching Agent
Target Neutralization pH
Preferred Extraction Solvent
Typical Isolated Yield
/ (Periodic Acid)
(aq) or
8.0 - 9.0
Ethyl Acetate (EtOAc)
75 - 85%
/
(aq)
8.0 - 9.0
DCM or EtOAc
80 - 90%
NIS (N-Iodosuccinimide)
(aq) /
7.0 - 7.5
Ethyl Acetate (EtOAc)
70 - 80%
Standard Operating Procedure (SOP): Self-Validating Isolation
Follow this step-by-step methodology to ensure a self-validating workup process. Each step contains a critical validation checkpoint to prevent downstream failures.
Reaction Quenching:
Action: Cool the crude acidic reaction mixture to 0–5 °C using an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (
Validation Check: Continue addition until the dark brown/purple color of iodine completely disappears. Confirm by spotting the aqueous mixture onto starch-iodine indicator paper; the process is complete only when the test yields a negative (non-blue) result.
Neutralization:
Action: While maintaining the internal temperature below 20 °C (the neutralization is highly exothermic), carefully add 5M NaOH or 25% aqueous ammonia dropwise[4].
Validation Check: Use pH indicator paper or a calibrated pH probe to confirm the aqueous phase has reached a stable pH of 8.0–9.0. A precipitate of the free-base amine will typically form at this stage[3].
Liquid-Liquid Extraction:
Action: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL per 10 g of theoretical yield).
Validation Check: Ensure the organic layer is clear. If an emulsion persists, filter the entire biphasic mixture through a Celite pad to remove insoluble polymeric species before separating the layers.
Washing & Drying:
Action: Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask and add anhydrous
.
Validation Check: Swirl the flask. The drying agent should flow freely (like sand) rather than clumping together, indicating that all trace water has been successfully absorbed.
Concentration & Purification:
Action: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude solid via flash column chromatography (Hexanes/EtOAc gradient) or recrystallize from 75–95% ethanol[3].
Validation Check: Confirm final purity via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
NMR (look for the characteristic doublets of the pyridine ring protons) and LC-MS to ensure the absence of unreacted starting material or di-iodinated byproducts.
References
A General and Efficient Synthesis of Azaindoles and Diazaindoles
ResearchG
The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity
RSC Publishing
Solid forms of an FGFR inhibitor and processes for preparing the same (US11466004B2)
The synthetic method of the iodo-5-bromopyridine of 2-amino-3- (CN103755628B)
Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction
World Journal of Advanced Research and Reviews
Technical Support Center: Stabilizing 2-Amino-iodopyridine Against Light Degradation
Welcome to the Technical Support Center for handling light-sensitive halogenated heterocycles. 2-Amino-iodopyridine derivatives (including 2-amino-3-iodopyridine and 2-amino-5-iodopyridine) are critical building blocks i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling light-sensitive halogenated heterocycles. 2-Amino-iodopyridine derivatives (including 2-amino-3-iodopyridine and 2-amino-5-iodopyridine) are critical building blocks in pharmaceutical synthesis and cross-coupling reactions. However, their inherent physical properties make them highly susceptible to photodegradation, oxidation, and thermal decomposition[1].
This guide provides drug development professionals and synthetic chemists with field-proven, mechanistic insights to troubleshoot degradation issues and establish self-validating handling protocols.
Diagnostic FAQs: Identifying and Understanding Degradation
Q1: Why does my 2-amino-iodopyridine powder turn from white/pale yellow to a dark brown color over time?A: This discoloration is the primary visual indicator of photodegradation. The carbon-iodine (C-I) bond is highly photolabile. When exposed to ambient visible or ultraviolet light, the molecule undergoes homolytic cleavage, generating a highly reactive pyridyl radical and an iodine radical[2]. The iodine radicals rapidly dimerize to form molecular iodine (
), which imparts the characteristic brown or dark yellow color. If the storage container contains atmospheric oxygen, the pyridyl radical will also undergo secondary oxidation, creating complex, dark-colored polymeric impurities[3].
Q2: How does light degradation affect my downstream cross-coupling (e.g., Suzuki, Sonogashira) reactions?A: Photodegradation directly poisons your catalytic cycle. First, the homolytic cleavage results in deiodination, fundamentally reducing the effective molarity of your electrophile. Second, the liberated molecular iodine (
) and oxidized byproducts can coordinate with and oxidize your palladium catalysts (e.g., converting active to inactive complexes prematurely), leading to stalled reactions, incomplete conversions, or total reaction failure.
Q3: Is it sufficient to just store the reagent in a dark cabinet at room temperature?A: No. While darkness prevents primary photolysis, 2-amino-iodopyridines are also heat-sensitive and air-sensitive[1]. Thermal energy at room temperature can still overcome the low activation barrier for C-I bond dissociation over time. Furthermore, these compounds are hygroscopic; moisture ingress accelerates degradation[3]. Cryogenic storage under an inert atmosphere is mandatory for long-term stability[4].
Mechanistic Pathway of Photodegradation
To effectively prevent degradation, it is crucial to understand the causality of the molecule's breakdown. The flowchart below maps the cascade of events triggered by a single photon.
Photochemical degradation pathway of 2-amino-iodopyridine showing radical formation.
Quantitative Stability & Storage Data
The following table synthesizes the expected shelf life of 2-amino-iodopyridine under various environmental conditions. Use this data to audit your current laboratory storage practices.
High: Thermal degradation slowed, but and cause oxidation[1].
-20°C (Freezer)
Dark
Inert (Ar/N2)
1 Month
Low: Safe for active working stocks. Prevents radical propagation[4].
-80°C (Cryo)
Dark
Inert (Ar/N2)
6+ Months
Optimal: Kinetic energy is too low for C-I dissociation[4].
Troubleshooting Guide: Root Cause Analysis
Issue: Rapid degradation of working stock solutions during an experiment.
Root Cause: Dissolving 2-amino-iodopyridine in protic or hydrogen-donating solvents (e.g., Methanol, THF) under ambient laboratory lighting. The photogenerated pyridyl radical rapidly abstracts hydrogen from the solvent, leading to irreversible deiodination.
Solution: Always prepare solutions immediately before use in actinic (amber) glassware. If a stock solution must be used over several hours, wrap the reaction flask in aluminum foil and sparge the solvent with Argon prior to dissolution to remove dissolved oxygen.
Issue: The reagent turns brown immediately after taking it out of the freezer.
Root Cause: Condensation. Because the compound is hygroscopic[3], opening a cold vial in a humid laboratory causes water to condense directly onto the powder. Moisture facilitates localized hydrolysis and accelerates degradation.
Solution: Implement the "Self-Validating Thaw Protocol" (see Step 5 in the methodology below). Never open a cryo-stored vial until it has reached thermal equilibrium with the room.
To ensure absolute scientific integrity and reproducibility in your syntheses, strictly adhere to the following step-by-step methodology for receiving, aliquoting, and storing 2-amino-iodopyridine.
Optimized handling and storage workflow for light-sensitive iodopyridines.
Step-by-Step Methodology
Step 1: Initial Quality Control (Self-Validation)
Upon receiving the chemical, perform a visual inspection in a dimly lit environment. The powder should be white to pale yellow. If it is dark brown, reject the batch. For rigorous validation, run a quick
NMR in to confirm the absence of deiodinated pyridine peaks.
Step 2: Inert Atmosphere Transfer
Do not open the bulk bottle on the benchtop. Transfer the unopened bottle into a glovebox purged with high-purity Argon or Nitrogen. This eliminates atmospheric oxygen, which acts as a radical scavenger and degradation promoter[3].
Step 3: Actinic Aliquoting
Divide the bulk powder into single-use aliquots (e.g., 100 mg to 500 mg) using amber glass vials. Amber glass effectively filters out wavelengths below 500 nm, neutralizing the primary driver of C-I bond photolysis.
Step 4: Hermetic Sealing
Seal the amber vials using caps with PTFE (Teflon) liners. Standard cardboard or foil liners will degrade upon contact with trace iodine vapors. Wrap the cap boundary tightly with Parafilm to create a secondary moisture barrier.
Step 5: Cryogenic Storage & Controlled Thawing
Store the aliquots at -80°C for long-term preservation (up to 6 months) or -20°C for short-term use (up to 1 month)[4].
Crucial Thawing Step: When retrieving an aliquot, place the sealed vial in a vacuum desiccator and allow it to warm to room temperature for at least 30 minutes before opening. This self-validating step guarantees that no atmospheric moisture condenses on the hygroscopic powder.
A Guide to the 1H NMR Spectral Interpretation of 2-amino-5-iodopyridine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, pyridine derivatives are of paramount importance, serving as foundational scaffolds in a vast arra...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, pyridine derivatives are of paramount importance, serving as foundational scaffolds in a vast array of functional molecules. Among these, 2-amino-5-iodopyridine is a key building block, and a thorough understanding of its structural characteristics is essential for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a primary tool for the structural elucidation of such organic compounds.
Predicted 1H NMR Spectrum of 2-amino-5-iodopyridine
The 1H NMR spectrum of 2-amino-5-iodopyridine is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring, in addition to a broad signal for the amino (-NH2) protons. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronic effects of the electron-donating amino group at the 2-position and the electron-withdrawing, yet sterically bulky, iodo group at the 5-position.
The amino group, being a strong electron-donating group, will cause a significant upfield shift (to lower ppm values) of the protons ortho and para to it (H-3 and H-6, respectively). Conversely, the iodo group is electron-withdrawing and will deshield the adjacent protons (H-4 and H-6), causing a downfield shift (to higher ppm values). The interplay of these opposing effects determines the final chemical shifts of the ring protons.
Comparative Analysis with Related Pyridine Derivatives
To contextualize the predicted spectrum of 2-amino-5-iodopyridine, a comparison with the experimental data of 2-aminopyridine and 3-iodopyridine is highly instructive. This comparison highlights the individual contributions of the amino and iodo substituents to the chemical shifts and coupling patterns of the pyridine ring protons.
Note: The chemical shifts for 3-iodopyridine are estimations based on typical values for substituted pyridines as a direct experimental spectrum with full assignment was not available in the initial search.
From the table, it is evident that the amino group in 2-aminopyridine significantly shields the ring protons, shifting them to lower ppm values compared to unsubstituted pyridine (H-2/6: ~8.6 ppm; H-3/5: ~7.2 ppm; H-4: ~7.6 ppm). In contrast, the iodo group in 3-iodopyridine deshields the ortho protons (H-2 and H-4). In 2-amino-5-iodopyridine, the combination of these effects leads to a unique spectral pattern.
Structural and Coupling Relationships
The through-bond coupling interactions between the protons of 2-amino-5-iodopyridine are crucial for determining the multiplicity of each signal. The following diagram illustrates the structure and the expected coupling pathways.
Caption: Structure of 2-amino-5-iodopyridine showing expected proton-proton coupling.
Experimental Protocol for 1H NMR Analysis
Acquiring a high-quality 1H NMR spectrum is critical for accurate structural interpretation. The following is a detailed protocol for the preparation and analysis of a sample of a pyridine derivative such as 2-amino-5-iodopyridine.
1. Sample Preparation:
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for pyridine derivatives. The choice of solvent can influence the chemical shifts, particularly for the -NH2 protons due to hydrogen bonding effects.
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Shimming: Carefully shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a 1H NMR spectrum.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
3. Data Processing and Analysis:
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode with a flat baseline.
Baseline Correction: Apply a baseline correction to remove any broad, underlying distortions.
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) in Hertz (Hz).
Conclusion
The interpretation of the 1H NMR spectrum of 2-amino-5-iodopyridine, while requiring predictive analysis due to the scarcity of published experimental data, provides a valuable case study in understanding substituent effects in heterocyclic aromatic systems. By comparing the predicted spectrum with those of 2-aminopyridine and 3-iodopyridine, a clear picture emerges of how electron-donating and electron-withdrawing groups modulate the electronic environment of the pyridine ring protons. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality NMR data, which is fundamental for the accurate structural characterization of novel pyridine derivatives in research and development.
References
Stenutz, R. NMR chemical shift prediction of pyridines. Available at: [Link]
Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters: Vol 26, No 2. Available at: [Link]
University of Wisconsin-Madison, Department of Chemistry. 1H NMR Coupling Constants. Available at: [Link]
reactivity comparison of 2-amino-5-iodopyridine vs 2-amino-5-bromopyridine
Reactivity Comparison: 2-Amino-5-iodopyridine vs. 2-Amino-5-bromopyridine in Cross-Coupling Reactions As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks for the constru...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Comparison: 2-Amino-5-iodopyridine vs. 2-Amino-5-bromopyridine in Cross-Coupling Reactions
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks for the construction of complex pharmacophores. The 2-aminopyridine scaffold is a privileged motif, ubiquitous in kinase inhibitors and receptor modulators. Functionalizing the 5-position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions) is a standard workflow.
However, the choice of the halogen electrophile—specifically comparing 2-amino-5-iodopyridine to 2-amino-5-bromopyridine —is not merely a matter of inventory availability. It is a critical decision that dictates reaction kinetics, catalyst selection, and the survival of sensitive functional groups. This guide objectively compares the reactivity of these two halopyridines, exploring the causality behind their performance differences, and provides self-validating experimental protocols to ensure reproducible results in your laboratory.
Mechanistic Causality: The Thermodynamics of Oxidative Addition
To understand the divergent behavior of these two substrates, we must examine the rate-determining step of most Pd-catalyzed cross-coupling cycles: oxidative addition [1].
The 2-amino group exerts a strong electron-donating (+M) effect across the pyridine ring. This increases the electron density at the 5-position, which inherently deactivates the ring toward oxidative addition compared to an electron-deficient, unsubstituted pyridine. Because the substrate is electronically deactivated, the bond dissociation energy (BDE) of the carbon-halogen bond becomes the primary kinetic bottleneck.
2-Amino-5-iodopyridine: The C–I bond has a relatively low BDE (~65 kcal/mol) due to the large atomic radius of iodine and poor orbital overlap with carbon. This allows for rapid oxidative addition to Pd(0) species, enabling the use of mild conditions (25–60 °C) and lower catalyst loadings[2].
2-Amino-5-bromopyridine: The C–Br bond is significantly stronger (~81 kcal/mol). Consequently, the activation energy barrier for oxidative addition is higher. Reactions typically require elevated temperatures (80–100 °C), specialized electron-rich phosphine ligands (e.g., dppf, XPhos), and stronger bases to drive the catalytic cycle forward[3].
When a molecule contains both halogens, palladium will exhibit strict chemoselectivity, inserting preferentially into the weaker C–I bond before the C–Br bond[2].
Fig 1. Comparative oxidative addition kinetics of 2-amino-5-halopyridines with Pd(0).
Quantitative Performance Comparison
The table below summarizes the typical operational parameters and experimental outcomes when employing these halopyridines in standard Suzuki-Miyaura cross-coupling reactions with arylboronic acids.
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific TLC monitoring steps and workup rationales ensures that the operator can verify the success of the reaction at each stage.
Protocol A: Mild Suzuki Coupling of 2-Amino-5-iodopyridine
Designed for high reactivity and preservation of sensitive functional groups.
Preparation: In an oven-dried Schlenk flask, combine 2-amino-5-iodopyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol)[4], and Pd(PPh₃)₄ (0.02 equiv, 2 mol%).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (4:1 v/v, 10 mL). Causality: Dioxane provides excellent solubility for the organic partners, while the aqueous phase dissolves the inorganic base necessary for the transmetalation step.
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 4 hours[4].
Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The iodide starting material (UV active, lower Rf) should completely disappear, replaced by a new, highly fluorescent product spot.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄. Causality: MgSO₄ is preferred over Na₂SO₄ here as it is a faster, more efficient desiccant for trace water in EtOAc.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the biaryl product.
Protocol B: Robust Suzuki Coupling of 2-Amino-5-bromopyridine
Designed for cost-effective synthesis requiring higher thermal activation.
Preparation: In a sealed pressure tube, combine 2-amino-5-bromopyridine (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Causality: The bidentate dppf ligand forces a cis-geometry on the Pd center, accelerating the reductive elimination step which can otherwise stall with less reactive bromides.
Reaction: Heat the mixture to 90 °C – 100 °C for 12 hours.
Validation (LC-MS): Due to the higher temperature and potential for protodeboronation of the boronic acid, LC-MS is recommended over TLC to confirm product mass and check for unreacted bromide.
Workup: Quench with water (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with 5% aqueous LiCl (3 x 10 mL). Causality: DMF is notoriously difficult to remove; multiple washes with aqueous LiCl efficiently partition DMF into the aqueous phase.
Purification: Dry, concentrate, and purify via flash chromatography.
Strategic Decision Matrix
When designing a synthetic route, the choice between the iodide and bromide derivative should be governed by the logic outlined in the decision tree below.
Fig 2. Decision matrix for selecting between iodo- and bromo-aminopyridines in synthesis.
Conclusion
While 2-amino-5-bromopyridine remains a staple for early-stage, cost-effective library synthesis and robust scale-ups, its lower reactivity necessitates harsher conditions that can degrade delicate intermediates. 2-amino-5-iodopyridine is the superior choice for late-stage functionalization, enabling mild, high-yielding cross-couplings that preserve molecular complexity. By aligning the thermodynamic properties of the carbon-halogen bond with your specific synthetic constraints, you can engineer highly efficient and reproducible chemical workflows.
Navigating the Spectral Landscape: A Comparative Guide to the C13 NMR Chemical Shifts of 2-amino-3-iodopyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. 2-amino-3-iodopyridine, a key build...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. 2-amino-3-iodopyridine, a key building block in the synthesis of various pharmaceutical agents, presents a unique substitution pattern on the pyridine ring. This guide provides an in-depth analysis of its 13C NMR chemical shifts, offering a comparative framework against its parent compounds, 2-aminopyridine and 3-iodopyridine. By examining the interplay of substituent effects, this guide aims to equip researchers with the necessary insights for confident structural verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. In the case of substituted pyridines, the 13C NMR chemical shifts are highly sensitive to the nature and position of substituents on the ring. The introduction of an electron-donating amino group and an electron-withdrawing, heavy iodo group on adjacent carbons in 2-amino-3-iodopyridine creates a distinct electronic environment, which is reflected in its 13C NMR spectrum. This guide will dissect these electronic effects through a detailed comparison with experimental data of related compounds and high-quality predicted data for the title compound.
Comparative Analysis of 13C NMR Chemical Shifts
To understand the 13C NMR spectrum of 2-amino-3-iodopyridine, it is essential to first consider the spectra of its constituent parts: 2-aminopyridine and 3-iodopyridine. The amino group at the C2 position is known to be a strong electron-donating group, which typically causes a significant upfield shift (to lower ppm values) of the carbon atoms at the ortho and para positions. Conversely, the iodine atom at the C3 position exerts a complex influence, including a direct, heavy-atom-induced upfield shift on the carbon to which it is attached (the ipso-carbon), alongside its inductive electron-withdrawing effects.
The following table summarizes the experimental 13C NMR chemical shifts for 2-aminopyridine and 3-iodopyridine, and the predicted values for 2-amino-3-iodopyridine, providing a clear basis for comparison.
Note: Experimental data for 3-iodopyridine was sourced from publicly available spectral databases. Predicted data for 2-amino-3-iodopyridine was generated using a reliable online NMR prediction tool.
Dissecting the Substituent Effects:
C2 Position: In 2-amino-3-iodopyridine, the C2 carbon, directly attached to the electron-donating amino group, is predicted to resonate at approximately 159.9 ppm. This is slightly downfield from the experimental value of 158.8 ppm in 2-aminopyridine, likely due to the electron-withdrawing influence of the adjacent iodine atom.
C3 Position: The most dramatic shift is observed at the C3 position. The direct attachment of the heavy iodine atom results in a significant upfield shift. The predicted value of 89.0 ppm for 2-amino-3-iodopyridine is even further upfield than the 94.7 ppm observed for 3-iodopyridine, an effect likely enhanced by the electron-donating amino group at the adjacent C2 position.
C4 and C5 Positions: The chemical shifts of C4 and C5 in 2-amino-3-iodopyridine are influenced by both substituents. The predicted C4 shift of 139.9 ppm is similar to that in 3-iodopyridine (140.9 ppm) and slightly upfield from 2-aminopyridine (138.3 ppm). The C5 position, predicted at 122.5 ppm, is downfield from 2-aminopyridine (113.8 ppm), indicating the electron-withdrawing effect of the iodine at the meta position.
C6 Position: The C6 carbon, para to the iodo group and meta to the amino group, is predicted to be at 148.8 ppm, very close to the experimental value in 2-aminopyridine (148.5 ppm). This suggests that the electronic effects of the two substituents at this position are somewhat counterbalanced.
Experimental Protocol for 13C NMR Data Acquisition
For researchers aiming to acquire experimental data for 2-amino-3-iodopyridine or its derivatives, the following protocol outlines a standardized procedure for obtaining high-quality 13C NMR spectra.
Objective: To acquire a proton-decoupled 13C NMR spectrum for the structural confirmation of 2-amino-3-iodopyridine.
Materials:
2-amino-3-iodopyridine (15-20 mg)
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
5 mm NMR tube
Pipettes
Vortex mixer
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
Sample Preparation:
Accurately weigh 15-20 mg of 2-amino-3-iodopyridine into a clean, dry vial.
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
Gently vortex the vial to ensure the sample is completely dissolved.
Using a clean pipette, transfer the solution into a 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:
Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
Due to the low natural abundance of the 13C isotope, a sufficient number of scans (typically 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain a flat baseline.
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Integrate the signals and pick the peaks to determine the chemical shifts.
Visualizing Substituent Effects
The following diagram illustrates the key electronic influences of the amino and iodo substituents on the pyridine ring, which give rise to the observed and predicted 13C NMR chemical shifts.
Caption: Substituent effects on the 13C NMR chemical shifts of 2-amino-3-iodopyridine.
Conclusion
The structural elucidation of 2-amino-3-iodopyridine via 13C NMR spectroscopy is greatly facilitated by a comparative approach. By analyzing the predicted chemical shifts in the context of experimental data from the parent compounds, 2-aminopyridine and 3-iodopyridine, a clear and logical assignment of the carbon signals can be achieved. The interplay of the electron-donating amino group and the electron-withdrawing, heavy iodo group creates a unique spectral fingerprint that, when properly interpreted, serves as a robust confirmation of the molecular structure. This guide provides the foundational data and a methodological framework to support researchers in their efforts to confidently characterize this important synthetic intermediate.
Comparative HPLC Guide: Purity Analysis of 2-Amino-5-Iodopyridine
Executive Summary & Strategic Context 2-Amino-5-iodopyridine (CAS: 13472-44-1) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and receptor modulators. Its purity is non-negotiable; howe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
2-Amino-5-iodopyridine (CAS: 13472-44-1) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and receptor modulators. Its purity is non-negotiable; however, its amphoteric nature and the presence of structurally similar halogenated impurities (e.g., regioisomers and di-iodinated byproducts) present a significant chromatographic challenge.
This guide objectively compares two distinct separation strategies:
The Conventional Standard: C18 Stationary Phase (Acidic Phosphate Buffer).
The Optimized Solution: Phenyl-Hexyl Stationary Phase (Mid-pH Ammonium Formate).
Verdict: While the C18 method is robust for general potency assays, the Phenyl-Hexyl method demonstrates superior specificity for regio-isomeric and process-related impurities, making it the definitive choice for high-stakes purity analysis in drug development.
Technical Comparison: C18 vs. Phenyl-Hexyl
The following data synthesizes performance metrics for separating 2-amino-5-iodopyridine from its critical impurities: 2-aminopyridine (starting material) and 2-amino-3,5-diiodopyridine (over-iodinated byproduct).
Performance Metrics Table
Metric
Standard Alternative (C18 Column)
Optimized Product (Phenyl-Hexyl Column)
Impact
Separation Mechanism
Hydrophobic Interaction only.
Hydrophobic + - Interaction .
Phenyl-Hexyl exploits the electron-deficient iodine ring system.
Resolution () (Analyte vs. Precursor)
~ 2.5 (Adequate)
> 6.0 (Superior)
Critical for quantifying trace starting material.
Peak Tailing ()
1.4 - 1.8 (Significant tailing due to silanol interaction)
0.9 - 1.1 (Symmetric)
Sharper peaks improve LOQ/LOD.
Retention of Polar Base (2-Aminopyridine)
Low (). Risks elution in void volume.
Moderate () .
Prevents matrix interference near .
Mobile Phase Compatibility
Phosphate (Non-volatile, UV only).
Formate/Acetate (Volatile, MS-compatible).
Allows direct coupling to Mass Spec for impurity ID.
Mechanistic Insight[1]
Why C18 Fails: 2-Amino-5-iodopyridine is a basic heterocycle. On standard C18 silica at acidic pH, residual silanols interact with the protonated amine, causing peak tailing. Furthermore, C18 struggles to differentiate the subtle electronic differences between mono-iodo and di-iodo species solely based on hydrophobicity.
Why Phenyl-Hexyl Succeeds: The phenyl ring in the stationary phase engages in
- stacking interactions with the pyridine ring of the analyte. The iodine atom, being highly polarizable, enhances this interaction. This "orthogonal" selectivity mechanism pulls the halogenated product away from the non-halogenated starting material, significantly boosting resolution.
Detailed Experimental Protocol (The Optimized Method)
This protocol utilizes the Phenyl-Hexyl chemistry, validated for specificity and robustness.
A. Reagents & Equipment[2]
Column: Phenyl-Hexyl,
, (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl).
Solvents: HPLC Grade Methanol (MeOH) and Acetonitrile (ACN).
Ammonium Formate, pH 4.5 (adjusted with Formic Acid)
Mobile Phase B
Methanol ()
Flow Rate
Column Temp
Injection Volume
Detection
UV at (primary) and (secondary)
C. Gradient Program
0.0 min: 90% A / 10% B
2.0 min: 90% A / 10% B (Isocratic hold to retain polar amine)
15.0 min: 20% A / 80% B (Linear ramp to elute hydrophobic iodo-species)
18.0 min: 20% A / 80% B
18.1 min: 90% A / 10% B (Re-equilibration)
23.0 min: End
D. System Suitability Criteria (Self-Validating)
Resolution (
): between 2-aminopyridine and 2-amino-5-iodopyridine.
Tailing Factor (
): NMT (Not More Than) 1.5 for the main peak.
Precision: RSD
for retention time and area (n=6 injections).
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and impurity fate mapping for this analysis.
Figure 1: Decision logic and impurity fate mapping comparing Conventional C18 vs. Optimized Phenyl-Hexyl workflows.
References
Separation of Aminopyridine Isomers: SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. [Link]
General HPLC Method for Aminopyridines: CMES. "HPLC Determination of Aminopyridines Remained as Genotoxic Impurities." Chinese Journal of Modern Applied Pharmacy. [Link]
Validation Guidelines: ICH Expert Working Group. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation. [Link][1]
IR Spectroscopy Characteristic Peaks of Amino-Iodopyridines
This guide provides a technical comparison of the IR spectroscopic characteristics of amino-iodopyridines, with a specific focus on distinguishing the 2-amino-3-iodopyridine and 2-amino-5-iodopyridine isomers. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of the IR spectroscopic characteristics of amino-iodopyridines, with a specific focus on distinguishing the 2-amino-3-iodopyridine and 2-amino-5-iodopyridine isomers.
Executive Summary: The Halogen Perturbation
Amino-iodopyridines serve as critical synthons in the development of VEGFR inhibitors and other kinase-targeting drugs.[1] In vibrational spectroscopy, the introduction of an iodine atom onto the aminopyridine scaffold creates distinct spectral signatures driven by two primary factors:
The Heavy Atom Effect: The large mass of iodine (126.9 amu) drastically lowers the frequency of C-X stretching vibrations compared to lighter halogens (Cl, Br), pushing the C-I stretch into the far-fingerprint region (<600 cm⁻¹).[1]
Symmetry & Substitution Patterns: The position of the iodine relative to the amino group (ortho vs. para) alters the dipole moment vectors and hydrogen-bonding networks, resulting in diagnostic shifts in the N-H stretching and out-of-plane (OOP) bending regions.[1]
This guide outlines the critical peak assignments required to validate structural integrity and isomeric purity.
Vibrational Mechanics & Characteristic Regions[1]
The Amino Group (
)
The amino group on the pyridine ring acts as a primary diagnostic handle. Its vibrational modes are sensitive to the electronic environment of the ring and intermolecular hydrogen bonding.[1]
2-Amino-5-iodopyridine: Typically exhibits sharp bands around 3460 cm⁻¹ (asymmetric) and 3310 cm⁻¹ (symmetric) . The para-position of the iodine exerts an inductive effect (-I effect) that slightly increases the N-H bond force constant compared to unsubstituted 2-aminopyridine.[1]
2-Amino-3-iodopyridine: The ortho-iodine can sterically influence the amino group and alter crystal packing/H-bonding. Expect a slight broadening or redshift if intramolecular interactions occur, though the iodine atom is a poor hydrogen bond acceptor compared to fluorine or oxygen.[1]
Scissoring (1650–1620 cm⁻¹):
A strong, sharp band often overlapping with the pyridine ring stretching modes.[1]
Diagnostic Value: In 2-amino-5-iodopyridine, this band is distinct at ~1630 cm⁻¹ .[1]
The Pyridine Ring & Substituent Effects
The pyridine ring breathing and deformation modes are heavily coupled with the C-I vibration.[1]
Ring Stretching (
) (1600–1400 cm⁻¹):
Four bands are expected.[1][2][3][4][5] The heavy iodine atom dampens the ring vibrations, often causing a redshift in the lower-frequency ring modes compared to chloro-analogs.[1]
Key Peak: A strong band at 1580–1590 cm⁻¹ is characteristic of the 2-aminopyridine core.[1]
C-H Out-of-Plane (OOP) Bending (850–700 cm⁻¹):
Critical for Isomer Differentiation.
2-Amino-5-iodopyridine (1,2,4-substitution pattern): Shows two strong bands typically around 820–830 cm⁻¹ (isolated H) and ~750 cm⁻¹ (adjacent 2H).
2-Amino-3-iodopyridine (1,2,3-substitution pattern): The adjacent 3-hydrogen system (positions 4, 5, 6) typically yields a strong band in the 770–730 cm⁻¹ range.[1]
The Carbon-Iodine Bond (C-I)
Stretching (600–400 cm⁻¹):
Due to the high reduced mass (
) of the C-I system, this peak appears in the low-frequency fingerprint region.[1]
Observation: Look for a medium-to-strong band at 500–530 cm⁻¹ .[1] This is often the most definitive confirmation of iodination vs. chlorination (which would appear ~700 cm⁻¹).[1]
Comparative Data Analysis
The following table synthesizes experimental data and theoretical assignments (DFT/B3LYP) for the primary isomer of interest (2-amino-5-iodopyridine) and its structural analogs.
Vibrational Mode
Frequency Region (cm⁻¹)
2-Amino-5-iodopyridine (Experimental)*
2-Amino-3-iodopyridine (Predicted/Analog)
Structural Insight
3500–3400
3465 (s)
~3450 (m)
High frequency indicates free or weakly H-bonded N-H.
Differentiation Zone: 5-iodo (isolated H) vs 3-iodo (3 adjacent H).
600–450
520 (m)
~510–530 (m)
Halogen Confirmation: Absence of bands >650 cm⁻¹ rules out C-Cl.
*Data grounded in assignments by Sundaraganesan et al. (2007) and comparative aminopyridine studies.
Isomer Differentiation Logic
The following decision tree illustrates the logical flow for distinguishing the 2-amino-5-iodo isomer from the 2-amino-3-iodo isomer using IR data.
Caption: Logical workflow for distinguishing amino-iodopyridine isomers based on OOP bending and C-I stretching frequencies.
Experimental Protocol: Validated IR Acquisition
To ensure data fidelity, particularly in the low-frequency region where C-I stretches reside, the following protocol must be strictly followed.
Method A: KBr Pellet (Gold Standard for Resolution)
Objective: Obtain a high-resolution spectrum with minimal moisture interference.
Preparation: Dry spectroscopic grade KBr at 110°C for 2 hours prior to use to eliminate water bands (
and ) that mask amine signals.
Ratio: Mix 1.5 mg of sample with 250 mg of KBr (approx. 0.5% w/w).[1]
Grinding: Grind in an agate mortar for exactly 2 minutes. Note: Excessive grinding can induce lattice defects or polymorphic transitions in iodinated compounds.[1]
Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.
Acquisition: Scan from 4000 to 400 cm⁻¹ . Crucial: Standard ATR crystals (ZnSe/Diamond) often cut off below 600 cm⁻¹, potentially missing the C-I stretch.[1] KBr is required to see the
Crystal Selection: Use a Diamond or Ge crystal.[1]
Pressure: Apply consistent high pressure to ensure contact with the hard crystalline amino-iodopyridine.[1]
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences at lower wavenumbers (fingerprint region intensities will appear enhanced relative to transmission spectra).
References
Sundaraganesan, N., et al. (2007).[1] "Vibrational spectra and assignments of 2-amino-5-iodopyridine by ab initio Hartree-Fock and density functional methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
A Comparative Guide to the Catalytic Activity of Iodo- vs. Chloro-Aminopyridines in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the aminopyridine scaffold is a cornerstone of modern synthesis, appearing in countless biologically active molecules and serving as a crucial l...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the aminopyridine scaffold is a cornerstone of modern synthesis, appearing in countless biologically active molecules and serving as a crucial ligand in catalysis.[1][2][3] The functionalization of this privileged heterocycle, often through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Suzuki-Miyaura couplings, is a routine yet critical operation.[4][5][6][7][8]
A frequent decision point in synthetic design is the choice of the halide on the aminopyridine substrate. This guide provides an in-depth, objective comparison of the catalytic performance of iodo-aminopyridines versus their chloro-aminopyridine counterparts. We will explore the fundamental principles governing their reactivity, present comparative data, and offer a practical experimental framework for evaluation.
The Decisive Factor: The Carbon-Halogen Bond and Oxidative Addition
The narrative of reactivity for any aryl halide in cross-coupling begins with the catalytic cycle's first and often rate-determining step: oxidative addition .[7][9][10] During this step, the palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond, forming an arylpalladium(II) complex. The energy required to break this C-X bond is the primary determinant of the substrate's reactivity.
The fundamental difference between iodine and chlorine lies in their respective bond strengths with carbon:
This significant disparity in bond energy establishes a clear reactivity hierarchy in palladium-catalyzed reactions: C-I > C-Br > C-Cl .[7][12][13][14] The weaker C-I bond is cleaved far more readily, making iodo-aminopyridines inherently more reactive substrates than chloro-aminopyridines. This principle is not merely academic; it is the key to achieving regioselective functionalization on polyhalogenated pyridines, where the iodo-position can be targeted under mild conditions while leaving chloro-substituents untouched.[13][14]
Iodo-Aminopyridines: The High-Reactivity Substrate
The labile nature of the C-I bond endows iodo-aminopyridines with several distinct advantages in catalytic applications.
Advantages:
High Reactivity: Oxidative addition occurs rapidly, often allowing for reactions to proceed under significantly milder conditions, including lower temperatures and shorter run times.[13][14]
Catalyst Versatility: They are often compatible with a wider range of palladium catalysts, including traditional systems like those employing triphenylphosphine (PPh₃) ligands, which may be ineffective for less reactive chlorides.[15]
Chemoselectivity: Their high reactivity is ideal for selective coupling at the iodine-bearing position on a molecule that also contains bromo or chloro substituents.[13][14]
Disadvantages:
Cost and Availability: Iodinated reagents are typically more expensive and less commercially abundant than their chlorinated analogues, a significant consideration for large-scale synthesis.[16]
Potential Catalyst Inhibition: The iodide anion (I⁻) generated during the catalytic cycle has been shown in some cases to have an inhibitory effect on the palladium catalyst.[17]
Reduced Selectivity in Some Contexts: The high reactivity can sometimes be a drawback, leading to side reactions or over-arylation if not carefully controlled.[12]
The synthesis of iodo-aminopyridines typically involves electrophilic iodination of the parent aminopyridine using reagents like iodine monochloride (ICl) or a combination of iodine and mercuric acetate.[18][19]
Chloro-Aminopyridines: The Economical and Ubiquitous Workhorse
For decades, the robustness of the C-Cl bond rendered aryl chlorides, including chloro-aminopyridines, as challenging and "unreactive" substrates in cross-coupling.[16][20] The high activation energy of the C-Cl bond cleavage makes the oxidative addition step extremely sluggish with conventional catalysts.[20]
The Breakthrough: Advanced Catalytic Systems
The utility of chloro-aminopyridines was unlocked by groundbreaking developments in ligand design.[16][20] The key was the creation of ligands that could transform the palladium center into a more potent catalyst capable of breaking the formidable C-Cl bond. These fall into two main classes:
Bulky, Electron-Rich Phosphines: Ligands such as RuPhos, BrettPhos, SPhos, and XPhos possess two critical features. Their strong electron-donating character increases the electron density on the Pd(0) atom, enhancing its nucleophilicity and its ability to attack and cleave the C-Cl bond. Their steric bulk facilitates the final, product-releasing reductive elimination step.[4][20]
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective, strongly electron-donating ligands that promote the challenging oxidative addition of aryl chlorides.
Advantages:
Cost-Effectiveness: Chloro-aminopyridines are significantly cheaper and more widely available from commercial suppliers, making them the preferred choice for process chemistry and large-scale manufacturing.[16]
Orthogonal Reactivity: Their inherent stability allows them to serve as unreactive placeholders while chemistry is performed at a more labile iodo- or bromo-position on the same molecule.[12][13]
Challenges:
Forcing Conditions: Reactions typically require higher temperatures (often 80-110 °C), longer reaction times, and sometimes higher catalyst loadings (up to 5 mol%) to achieve good conversion.[11][20]
Specialized Catalysts: Success is critically dependent on the use of the aforementioned advanced (and often more expensive) ligand systems. Standard catalysts are generally ineffective.[20]
Head-to-Head Performance Comparison
The following table summarizes the key differences in catalytic performance, drawing upon established principles and experimental observations in the literature. A direct comparison of 3-chloro-2-aminopyridine with 3-bromo-2-aminopyridine in a Buchwald-Hartwig amination showed the chloro-substrate required a more active precatalyst and higher temperature to achieve a good, though still lower, yield.[4] Given the reactivity trend (I > Br > Cl), the iodo-analogue would be expected to react under even milder conditions.
Experimental Protocol: A Comparative Buchwald-Hartwig Amination Workflow
This self-validating protocol provides a framework for objectively comparing the catalytic activity of an iodo-aminopyridine versus a chloro-aminopyridine. The key is to run two parallel reactions, modifying the catalytic system and conditions to suit the reactivity of each substrate.
Objective: To compare the yield and reaction rate of the C-N coupling of an amine with 3-iodo-2-aminopyridine vs. 3-chloro-2-aminopyridine.
Reagents & Equipment:
Substrate A: 3-Iodo-2-aminopyridine
Substrate B: 3-Chloro-2-aminopyridine
Amine Coupling Partner (e.g., Morpholine)
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or a precatalyst like RuPhos Pd G3.
Ligand: Triphenylphosphine (PPh₃) for Substrate A; RuPhos for Substrate B.
Base: Sodium tert-butoxide (NaOtBu)
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
Inert atmosphere glovebox or Schlenk line
Reaction vessels (e.g., resealable Schlenk tubes)
Stir plate with heating capabilities
Analytical tools: TLC, GC-MS or LC-MS, NMR
Step-by-Step Procedure:
Inert Atmosphere Setup: Perform all additions of catalyst, ligand, base, and degassed solvent inside a glovebox or under a strict inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[20]
Reaction A (Iodo-Aminopyridine):
To a Schlenk tube, add 3-iodo-2-aminopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
Add the amine (1.2 mmol, 1.2 equiv) and NaOtBu (1.4 mmol, 1.4 equiv).
Add anhydrous, degassed toluene (5 mL).
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 80 °C.
Reaction B (Chloro-Aminopyridine):
To a separate, identical Schlenk tube, add 3-chloro-2-aminopyridine (1.0 mmol) and a more active catalyst system, such as RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%). Note: Using a precatalyst simplifies the procedure as a separate ligand is not needed.
Add the amine (1.2 mmol, 1.2 equiv) and NaOtBu (1.4 mmol, 1.4 equiv).
Add anhydrous, degassed toluene (5 mL).
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C. Note the higher temperature required.
Reaction Monitoring: Monitor the progress of both reactions over time (e.g., at 1h, 4h, 16h) by taking small aliquots (under inert conditions) and analyzing by TLC or GC-MS to compare the rate of product formation.
Workup (Identical for both reactions):
After completion, cool the reaction mixtures to room temperature.
Quench the reaction by adding water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis:
Purify the crude products via column chromatography.
Determine the isolated yield for each reaction.
Confirm the identity and purity of the products by NMR spectroscopy.
This parallel experiment will provide direct, quantitative data on the differences in reaction efficiency, time, and conditions required for the two substrates.
Visualizing the Catalytic Process
Caption: Experimental workflow for comparing halide reactivity.
Conclusion
The choice between iodo- and chloro-aminopyridines is a strategic decision dictated by a balance of chemical reactivity, economic viability, and project goals.
Iodo-aminopyridines are the substrates of choice for high-reactivity applications, enabling milder conditions and offering a powerful tool for selective functionalization in complex, polyhalogenated systems. Their primary drawback is the higher cost and more limited availability of starting materials.
Chloro-aminopyridines , once considered inert, have been transformed into highly valuable and versatile substrates thanks to major advances in catalyst technology. [11]Their low cost and widespread availability make them indispensable for large-scale synthesis. Success with these robust substrates is entirely dependent on the judicious selection of a highly active catalytic system, typically one featuring bulky, electron-rich phosphine or NHC ligands.
For the modern synthetic chemist, understanding the interplay between the C-X bond, the catalyst system, and the reaction conditions is paramount to efficiently and effectively constructing the complex aminopyridine-containing molecules that drive innovation in medicine and materials science.
References
Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
de la Rosa, M. A., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Dalton Transactions. Available at: [Link]
de la Rosa, M. A., et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. PubMed. Available at: [Link]
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]
Mann, G., & Hartwig, J. F. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society. Available at: [Link]
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. Available at: [Link]
Bickelhaupt, F. M., & van der Boom, M. E. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Available at: [Link]
Nguyen, T. T., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. Available at: [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
Wallow, T. I., & Novak, B. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
Katritzky, A. R., & Rogers, J. W. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
Abdullahi, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology. Available at: [Link]
Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. Available at: [Link]
Caldwell, W. T. (1950). Iodinating amino pyrimidines and amino pyridines. U.S. Patent No. 2,521,544. Washington, DC: U.S. Patent and Trademark Office.
Kumar, A., & Kumar, V. (2017). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications. Available at: [Link]
Kumar, A., & Kumar, V. (2017). 2-Aminopyridine – an unsung hero in drug discovery. Exaly. Available at: [Link]
Wrona-Twarda, A., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
The Analytical Challenge: Causality in Experimental Design
Advanced Crystallographic Techniques for Halogen-Bonded Systems: A Comparative Guide to Analyzing 2-Amino-5-Iodopyridine As a Senior Application Scientist specializing in X-ray crystallography and supramolecular chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Crystallographic Techniques for Halogen-Bonded Systems: A Comparative Guide to Analyzing 2-Amino-5-Iodopyridine
As a Senior Application Scientist specializing in X-ray crystallography and supramolecular chemistry, I frequently encounter the analytical bottlenecks associated with heavy-atom, mixed-occupancy structures. 2-Amino-5-iodopyridine (5IAP) is a premier building block in crystal engineering and drug development due to its dual capacity to act as both a hydrogen bond (HB) donor (via the amino and protonated pyridinium nitrogens) and a halogen bond (XB) donor (via the polarizable iodine atom) [1].
However, elucidating the exact crystal structure of 5IAP and its salts—such as 2-amino-5-iodopyridinium bromide, (5IAPH)Br—presents a significant analytical challenge. The dominant X-ray scattering of the heavy iodine atom (Z=53) can mask the electron density of lighter atoms, making it difficult to accurately locate hydrogen atoms or resolve mixed-halide occupancies (e.g., Cl/Br ratios in co-crystals). This guide objectively compares modern crystallographic platforms to determine the optimal workflow for resolving these complex supramolecular networks.
When analyzing 5IAP complexes, the choice of analytical instrumentation is dictated by the physics of X-ray absorption. If a conventional Copper (Cu-Kα) X-ray source is used, the high mass attenuation coefficient of iodine leads to severe absorption errors. This manifests as residual electron density peaks (Fourier truncation ripples) around the iodine atom, which can be mistakenly assigned as spurious atoms or completely obscure the crucial N–H hydrogen atoms needed to validate the hydrogen-bonding network.
To establish a self-validating system, we must use an instrument capable of minimizing absorption while maximizing signal-to-noise. This necessitates a shift from traditional sealed-tube diffractometers to High-Flux Microfocus Single-Crystal X-ray Diffractometers (SCXRD) equipped with Molybdenum (Mo-Kα) or Silver (Ag-Kα) sources and Hybrid Photon Counting (HPC) detectors.
Platform Comparison: Microfocus SCXRD vs. Alternatives
To objectively evaluate the best approach for elucidating 5IAP structures, we compare our primary solution (High-Flux Microfocus SCXRD) against traditional and bulk-phase alternatives.
Table 1: Comparative Performance of Crystallographic Platforms for 5IAP Analysis
Analytical Feature
High-Flux Microfocus SCXRD (Mo-Kα + HPC Detector)
Conventional Sealed-Tube SCXRD (Cu-Kα)
Synchrotron Powder X-Ray Diffraction (PXRD)
Absorption Mitigation (Iodine)
Excellent. Shorter wavelength (0.7107 Å) penetrates heavy iodine with minimal absorption artifacts.
Poor. High absorption leads to severe data truncation and Fourier ripples.
Excellent. Tunable beam energy completely bypasses absorption edges.
Mixed Occupancy Resolution
High. HPC detectors provide the dynamic range needed to refine precise Cl/Br ratios (e.g., 0.797:0.203)[1].
Low. Background noise limits the precision of fractional occupancy refinement.
Moderate. Peak overlap in powder patterns complicates ab initio fractional refinement.
Hydrogen Atom Location
Reliable. High signal-to-noise allows H-atoms to be located directly in the difference Fourier map.
Unreliable. H-atoms are often masked by iodine absorption artifacts.
Poor. X-ray powder data rarely yields accurate H-atom positions without neutron diffraction.
Sample Requirements
Microcrystals (>10 µm). Ideal for challenging syntheses with low yields.
Large Crystals (>100 µm). Difficult to grow for many 5IAP transition metal complexes.
Bulk Powder (~10 mg). Excellent for phase purity, but requires large sample volumes.
Self-Validating Experimental Protocol
The following step-by-step methodology details the synthesis and structural elucidation of 2-amino-5-iodopyridinium bromide, (5IAPH)Br, designed to ensure internal validation at every stage[1].
Phase 1: Synthesis & Crystallization
Dissolution: Dissolve 0.842 g (3.83 mmol) of 2-amino-5-iodopyridine (5IAP) in 10 mL of concentrated (9 M) hydrobromic acid (HBr).
Evaporation: Allow the solution to slowly evaporate at ambient room temperature. Causality: Slow evaporation prevents kinetic trapping, allowing the thermodynamically stable halogen/hydrogen-bonded networks to form.
Harvesting: After approximately 30 days, isolate the resulting pale-yellow crystals by vacuum filtration.
Phase 2: Data Collection (Microfocus SCXRD)
4. Mounting: Select a crystal free of twinning (verify via polarized light microscopy). Coat the crystal in paratone oil to prevent hydration/dehydration and mount it on a MiTeGen loop.
5. Cooling: Immediately transfer to the diffractometer cold stream set to 100 K. Causality: Cryo-cooling minimizes thermal motion (Debye-Waller factors), sharpening diffraction spots and increasing high-angle resolution.
6. Diffraction: Collect data using Mo-Kα radiation (λ = 0.71073 Å) and a photon-counting detector to ensure high dynamic range.
Phase 3: Data Reduction & Self-Validating Refinement
7. Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS). Validation Check: The internal agreement factor (
) must drop significantly after correction; if it remains >0.08, the iodine absorption was not adequately modeled.
8. Structure Solution: Solve the structure using intrinsic phasing. Refine all non-hydrogen atoms (I, Br, N, C) anisotropically.
9. Hydrogen Location: Locate the amino and pyridinium N–H hydrogen atoms directly from the difference Fourier map. Validation Check: Do not place these geometrically initially. If the data quality is sufficient, the residual electron density will clearly show the H-atoms, validating the N–H...Br hydrogen bonding network.
Workflow Visualization
The following diagram illustrates the logical decision matrix for analyzing heavy-atom, mixed-occupancy supramolecular crystals like 5IAP.
Logical workflow for the crystallographic analysis of 2-amino-5-iodopyridine (5IAP) salts.
Benchmark Structural Data
When executing the protocol above using a high-performance SCXRD, the resulting data should align with established benchmarks. Table 2 summarizes the quantitative crystallographic parameters for the anhydrous (5IAPH)Br salt, demonstrating the precision achievable when absorption and thermal motion are properly managed [1].
Table 2: Benchmark Crystallographic Data for (5IAPH)Br
Parameter
Experimental Value
Chemical Formula
Formula Weight
300.93 g/mol
Crystal System
Triclinic
Space Group
Unit Cell Dimensions
Å Å Å
Unit Cell Angles
Volume ()
395.71(3) Å
Halogen Bonding (Type I)
distance = 3.81(1) Å
By leveraging the correct X-ray source and detector technology, researchers can confidently map the delicate interplay between hydrogen and halogen bonds in 5IAP, paving the way for advanced supramolecular design.
References
Mukda, B. A., Dickie, D. A., & Turnbull, M. M. (2024). "Salts of 2-amino-5-iodopyridinium." Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1230-1234.[Link]
Comparative
A Researcher's Guide to Thin-Layer Chromatography of Iodopyridin-2-amine Isomers: Principles and Protocol
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and separation of structural isomers are paramount. Iodopyridin-2-amine and its positional isomers serve as critical buildin...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and separation of structural isomers are paramount. Iodopyridin-2-amine and its positional isomers serve as critical building blocks for a vast array of biologically active molecules. Their structural nuances, dictated by the position of the iodine atom on the pyridine ring, can dramatically alter their physicochemical properties and, consequently, their efficacy and safety profiles in drug development.
This guide provides an in-depth technical overview of the separation of iodopyridin-2-amine isomers using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of Rf values to explore the underlying chemical principles that govern their chromatographic behavior. This document is designed for researchers and scientists, offering a robust experimental framework and the theoretical insights necessary to adapt and troubleshoot the methodology for reliable and reproducible results.
The Chemical Basis for Separation: Polarity, Steric Hindrance, and Adsorption
Thin-Layer Chromatography separates compounds based on the principle of differential adsorption.[1][2] A spot of the analyte mixture is applied to a stationary phase (typically polar silica gel), and a mobile phase (a solvent system) moves up the plate via capillary action.[2] Compounds that have a stronger affinity for the polar stationary phase will travel more slowly, resulting in a lower Retention Factor (Rf), while less polar compounds will be carried further up the plate by the mobile phase, yielding a higher Rf.[3][4]
The key factors influencing the Rf values of iodopyridin-2-amine isomers are:
Inherent Polarity: The 2-amino group and the pyridine ring nitrogen are polar, capable of forming hydrogen bonds with the silanol groups (-Si-OH) on the silica gel surface. This strong interaction is the primary driver for retention.
Dipole Moment: The position of the electron-withdrawing iodine atom significantly alters the overall molecular dipole moment. A larger net dipole moment can lead to stronger electrostatic interactions with the polar stationary phase, resulting in lower Rf values.
Steric Effects: The bulky iodine atom can sterically hinder the ability of the adjacent amino group or the ring nitrogen to interact with the active sites on the silica gel. This effect is most pronounced when the iodine is in the ortho position (6-position) relative to the amino group.
Based on these principles, we can predict a general trend in the elution order of the isomers. The isomer where the polar groups are most sterically shielded or where the iodine position results in a lower overall molecular dipole will likely exhibit the highest Rf value.
Visualizing the Analytes: Structures of Iodopyridin-2-amine Isomers
To understand the separation, it is crucial to visualize the structures of the key positional isomers.
Caption: Chemical structures of the primary iodopyridin-2-amine isomers.
A Validated Protocol for Isomer Separation
This protocol is designed to be a robust starting point for achieving clear separation. The key to successfully chromatographing basic amines like pyridines on acidic silica gel is the addition of a small amount of a basic modifier to the mobile phase. This deactivates the most acidic sites on the silica, preventing irreversible adsorption and reducing the "tailing" or "streaking" of spots, which leads to sharper, more defined separation.[5][6]
Experimental Workflow Diagram
Caption: A streamlined workflow for the TLC analysis of iodopyridin-2-amine isomers.
Materials
Stationary Phase: Silica gel 60 F254 TLC plates
Analytes: Samples of 3-, 4-, 5-, and 6-iodopyridin-2-amine isomers
Mobile Phase (Eluent): 70:30:1 mixture of Hexane : Ethyl Acetate : Triethylamine (TEA)
Sample Solvent: Dichloromethane (DCM) or Ethyl Acetate
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, ethyl acetate, and triethylamine in a 70:30:1 ratio. The polarity can be adjusted by varying the hexane/ethyl acetate ratio; increasing the proportion of ethyl acetate will increase polarity and decrease all Rf values.[7][8]
Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Seal the chamber and allow it to saturate for at least 10-15 minutes. This ensures the atmosphere inside is saturated with solvent vapors, leading to better and more reproducible separation.[7]
Plate Preparation: Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark equidistant points along the line for each sample.
Sample Application: Dissolve a small amount of each isomer in a few drops of dichloromethane. Using a capillary tube, carefully spot each sample onto its designated point on the baseline. Keep the spots small (1-2 mm in diameter) to prevent band broadening and poor separation.[7] Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the mobile phase. Seal the chamber and allow the solvent front to ascend the plate undisturbed.
Visualization and Analysis: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to dry completely.
Detection: Visualize the separated spots under a UV lamp at 254 nm. The aromatic pyridine rings will absorb the UV light and appear as dark spots against the fluorescent green background of the plate. Gently circle each spot with a pencil.
Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each isomer using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
Predicted Results and Comparative Analysis
While exact Rf values are dependent on specific experimental conditions (temperature, humidity, plate thickness), a relative comparison can be predicted based on chemical principles.[8][9] The addition of triethylamine to the mobile phase will compete with the basic analytes for active sites on the silica, allowing for elution. The separation will then be governed by the subtle differences in polarity and steric hindrance among the isomers.
Isomer
Structure Description
Predicted Relative Polarity
Predicted Relative Rf Value
Rationale
6-Iodopyridin-2-amine
Iodine is ortho to the amino group.
Lowest
Highest
The bulky iodine atom provides significant steric hindrance, shielding the adjacent amino group from fully interacting with the silica gel's silanol groups. This reduced interaction leads to faster migration.
4-Iodopyridin-2-amine
Iodine is para to the amino group.
Low-Medium
Medium-High
The iodine atom is distant from the primary interaction sites (amino group and ring nitrogen), but its electron-withdrawing effect across the ring influences the overall dipole moment. Its polarity is expected to be lower than the 3- and 5-isomers.
5-Iodopyridin-2-amine
Iodine is meta to the amino group.
Medium-High
Medium-Low
The iodine atom has less steric influence than in the 6-position and its placement results in a significant molecular dipole. This leads to stronger interactions with the stationary phase compared to the 4- and 6-isomers.
3-Iodopyridin-2-amine
Iodine is meta to the amino group and ortho to the ring N.
Highest
Lowest
The proximity of the iodine to both the amino group and the ring nitrogen likely results in the largest net dipole moment among the isomers, promoting the strongest adsorption to the polar silica gel and thus the slowest migration.
Conclusion
The separation of iodopyridin-2-amine isomers by TLC is a practical and effective method for reaction monitoring and purity assessment. Successful resolution hinges on understanding the interplay between molecular polarity, steric effects, and the chromatography conditions. By employing a standard silica gel stationary phase and a mobile phase modified with a basic additive like triethylamine, researchers can overcome common challenges associated with chromatographing basic compounds and achieve distinct separation of these critical isomers. The predictive framework provided allows for a reasoned analysis of the results, grounding the empirical data in fundamental chemical principles.
References
Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Available at: [Link]
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
MicoBio Chemical. (2025, June 17). What factors affect the Rf value on tlc plates?. Available at: [Link]
BYJU'S. (2022, August 2). R F Value Explanation. Available at: [Link]
Filo. (2024, September 16). State three factors that affect the Rf - value of a compound in thin layer chromatography. Available at: [Link]
PubMed. (1983, April 1). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Available at: [Link]
Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. Available at: [Link]
Indian Journal of Chemical Technology. (2002). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]
Clarke's Analysis of Drugs and Poisons. (2017, July 14). Thin–layer Chromatography (TLC). Available at: [Link]
Macherey-Nagel. Thin layer chromatography. Available at: [Link]
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]
University of Illinois Springfield. 5. Thin Layer Chromatography. Available at: [Link]
Vaia. (2022, January 17). Thin-Layer Chromatography: Definition, Types & Principles. Available at: [Link]
University of Toronto Scarborough. Thin Layer Chromatography. Available at: [Link]
ResearchGate. (2012). Separation of Enantiomers by Thin-Layer Chromatography: An Overview. Available at: [Link]
Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Available at: [Link]
A Comparative Guide to Elemental Analysis Standards for 2-Amino-Iodopyridine Derivatives
For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is non-negotiable. The journey from synthesis to application is paved with data, and among...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is non-negotiable. The journey from synthesis to application is paved with data, and among the most fundamental datasets is elemental analysis. This is particularly true for halogenated heterocyclic compounds like 2-amino-iodopyridine derivatives, which are pivotal building blocks in medicinal chemistry.[1] Their purity and exact elemental composition are critical determinants of their reactivity, biological activity, and safety.
This guide provides a comprehensive comparison of elemental analysis standards and alternative analytical techniques for the characterization of 2-amino-iodopyridine derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards.
The Critical Role of Elemental Analysis for Iodo-Pyridines
Iodine-containing organic compounds present unique challenges in elemental analysis. The high reactivity and volatility of iodine can lead to incomplete combustion and inaccurate results if not handled with appropriate methodologies.[2][3] For 2-amino-iodopyridine derivatives, accurate determination of carbon, hydrogen, nitrogen, and iodine content is essential to:
Confirm the molecular formula of a newly synthesized compound.
Assess the purity of the material, as significant deviations from theoretical values can indicate the presence of impurities or residual solvents.
Provide foundational data for regulatory submissions and patent applications.
The generally accepted accuracy for elemental analysis is within ±0.4% of the theoretical values.[4] However, achieving this for iodinated compounds requires specialized approaches.
Core Methodology: Combustion Analysis
The most prevalent method for determining the elemental composition of organic compounds is combustion analysis. This technique involves the complete combustion of a sample in a controlled oxygen environment, followed by the quantitative analysis of the resulting combustion products (CO₂, H₂O, and N₂). For halogenated compounds, a specific workflow is required to capture and quantify the halogen.
Experimental Workflow for Elemental Analysis of a 2-Amino-Iodopyridine Derivative
Caption: Workflow for CHN and Iodine Elemental Analysis.
Detailed Experimental Protocol:
Sample Preparation (CHN Analysis):
Accurately weigh 1-3 mg of the 2-amino-iodopyridine derivative using a microbalance.
Place the sample in a tin capsule and seal it.
Combustion and Gas Analysis (CHN):
Introduce the sealed capsule into the combustion chamber of a CHN elemental analyzer.
The sample undergoes flash combustion at a temperature exceeding 950°C in a stream of pure oxygen.
The resulting gases (CO₂, H₂O, N₂, and iodine species) are passed over heated copper turnings to reduce nitrogen oxides (NOx) to N₂.
The gas mixture is then separated using a gas chromatography column.
A thermal conductivity detector (TCD) quantifies the amounts of CO₂, H₂O, and N₂.
Iodine Determination (Oxygen Flask Combustion):
This method is a standard procedure for halogen determination in organic compounds.[5][6]
Weigh a separate sample (5-10 mg) and wrap it in a piece of ashless filter paper.
Place the wrapped sample in a platinum gauze holder attached to the stopper of a Schöniger combustion flask filled with oxygen.
The flask contains an absorbing solution, typically sodium hydroxide.[6]
Ignite the filter paper and immediately seal the flask. Combustion occurs rapidly in the oxygen-rich environment.
The combustion products, including iodine, are absorbed by the solution. Iodine is converted to iodide and iodate.
After absorption, the solution is treated with a reducing agent (e.g., hydrazine sulfate) to convert all iodine species to iodide.[5]
The resulting iodide is then determined by potentiometric titration with a standardized silver nitrate solution.[5]
Performance Comparison: Expected vs. Acceptable Values
To illustrate the practical application of these standards, let's consider a representative molecule: 2-amino-5-iodopyridine (C₅H₅IN₂).[7][8]
Molecular Weight: 220.01 g/mol
Table 1: Theoretical vs. Acceptable Elemental Composition of 2-Amino-5-Iodopyridine
Element
Theoretical %
Acceptable Experimental Range (±0.4%)
Carbon (C)
27.29%
26.89% - 27.69%
Hydrogen (H)
2.29%
1.89% - 2.69%
Nitrogen (N)
12.73%
12.33% - 13.13%
Iodine (I)
57.69%
57.29% - 58.09%
A sample is considered pure if the experimental values for C, H, and N fall within this acceptable range.
Alternative and Complementary Analytical Techniques
While elemental analysis is a cornerstone for purity and composition assessment, a multi-technique approach provides a more comprehensive characterization.
Table 2: Comparison of Elemental Analysis with Alternative Techniques
Technique
Principle
Information Provided
Advantages
Limitations
Elemental Analysis
Combustion and detection of elemental gases
% composition of C, H, N, S, Halogens
Gold standard for confirming elemental formula; highly accurate for pure substances.
Does not identify or quantify specific impurities; can be destructive.
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between mobile and stationary phases
Purity assessment based on peak area; quantification of impurities with known standards.
High sensitivity for non-volatile impurities; can be used for purification.
Requires chromophoric or UV-active compounds; may not detect all impurities.
Gas Chromatography (GC)
Separation based on volatility and interaction with a stationary phase
Detection and quantification of volatile impurities and residual solvents.
Excellent for volatile compounds; high resolution.
Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear spin transitions in a magnetic field
Structural elucidation; can be used for quantitative analysis (qNMR) to determine absolute purity.
Lower sensitivity compared to chromatographic methods; complex spectra for mixtures.
High-Resolution Mass Spectrometry (HRMS)
Measurement of mass-to-charge ratio with high accuracy
Provides highly accurate molecular weight, allowing for determination of the molecular formula.
Extremely high mass accuracy; requires very small sample amounts.
Isomeric compounds cannot be distinguished; quantification can be challenging.
Decision-Making Workflow for Purity Analysis
The selection of an appropriate analytical technique is contingent on the specific research question.
Caption: Decision tree for selecting purity analysis methods.
Conclusion
For researchers engaged in the synthesis and development of 2-amino-iodopyridine derivatives, a rigorous approach to analytical characterization is indispensable. While elemental analysis remains the definitive method for confirming the elemental composition and providing a fundamental purity assessment, its true power is realized when integrated with orthogonal techniques such as HPLC, GC, NMR, and HRMS. This multi-faceted analytical strategy ensures the generation of robust, reliable, and defensible data, thereby upholding the principles of scientific integrity and accelerating the pace of drug discovery and development.
References
PubMed. (n.d.). The application of preirradiation combustion and neutron activation analysis technique for the determination of iodine in food and environmental reference materials.
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
PubMed. (1998). Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream.
ACS Publications. (1998). Determination of Total Iodine in Nutritional and Biological Samples by ICP-MS Following Their Combustion within an Oxygen Stream.
This guide outlines the authoritative protocols for the safe handling and disposal of Iodopyridin-2-amine (specifically isomers such as 2-amino-3-iodopyridine and 2-amino-5-iodopyridine). As a halogenated heteroaromatic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative protocols for the safe handling and disposal of Iodopyridin-2-amine (specifically isomers such as 2-amino-3-iodopyridine and 2-amino-5-iodopyridine).
As a halogenated heteroaromatic amine, this compound presents a dual hazard profile: toxicity typical of aminopyridines and halogen release (toxic iodine vapors) upon thermal decomposition. The procedures below prioritize the prevention of inadvertent acidification—which can cause exothermic splashes—and the strict segregation of halogenated waste streams to prevent downstream incinerator compliance failures.
Category
Directive
Primary Hazard
Toxic & Irritant. Releases Iodine () and Hydrogen Iodide () gas if burned or treated with strong acid.
Waste Stream
Solid Halogenated Organic Waste. (Do NOT place in regular trash or biohazard bins).
Incompatibility
Strong Acids & Oxidizers. Contact with mineral acids causes exothermic salt formation.[1]
Drain Disposal
STRICTLY PROHIBITED. Toxic to aquatic life with long-lasting effects.
Spill Action
Dampen with water to prevent dust; scoop into a sealed container. Do not dry sweep.
Part 2: Chemical Profile & Hazard Assessment
To dispose of Iodopyridin-2-amine safely, one must understand the causality behind the safety rules.
The Halogen Factor (Iodine): Unlike simple organic waste, this compound contains iodine. Standard incineration of non-halogenated waste often occurs at lower temperatures. If iodinated compounds enter a non-halogenated stream, they release elemental iodine (
) and corrosive hydrogen iodide () gas, which can damage incinerator scrubbers and violate emission standards [1].[2] Therefore, it must be tagged as "Halogenated." [2]
The Amine Factor (Basicity): The 2-amino group makes the pyridine ring basic (
). If thrown into a waste container with acidic residues (e.g., acid chlorides, sulfuric acid), it will undergo an immediate, exothermic acid-base reaction.[2] This heat can vaporize volatile solvents in the same bin, creating an explosion risk [2].[2]
Effective disposal begins at the bench, not the loading dock. You must segregate this chemical to ensure the safety of the waste management team.
The Segregation Decision Tree
The following logic flow ensures the material ends up in the correct regulatory stream (RCRA/EPA compliance).
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the iodinated solute reclassifies the entire mixture as "Halogenated Waste" for incineration purposes.[2]
Part 4: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Best for: Old reagent bottles, excess powder from weighing.[2]
PPE Verification: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] Use a fume hood to prevent dust inhalation.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Transfer:
Place the original container inside the fume hood.
If the original container is intact and the chemical is expired, do not empty it . Place the entire original vessel into the waste jar (overpacking).
If loose powder, carefully transfer using a disposable spatula.[2] Avoid creating dust.[4][5][6][7]
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container. Keep separate from acidic waste streams.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Best for: Mother liquors, HPLC waste, or dissolved reagents.[2]
Compatibility Check: Ensure the solution pH is neutral or basic. If the solution is acidic (e.g., from a reaction workup), neutralize it slowly with Sodium Bicarbonate before adding to the waste container to prevent heat generation [3].[2]
Stream Selection: Pour into the Halogenated Solvent Waste carboy (often the "Red Can" or designated halogenated stream).
Crucial: Even if the solvent is Ethanol (non-halogenated), the dissolved iodine compound requires the mixture to be incinerated as halogenated waste.
Documentation: Log the volume and concentration on the waste tag.
Part 5: Emergency Spill Response
If a spill occurs outside the fume hood, immediate containment is required to prevent respiratory exposure to the dust.
Figure 2: Emergency spill response workflow. The "Dampen" step is critical to prevent the aerosolization of toxic dust.[3]
Part 6: Regulatory Compliance & Logistics
RCRA Waste Classification (USA)
While Iodopyridin-2-amine is not explicitly "P-listed" or "U-listed" by name, it must be characterized by the generator.[2]
Characteristic: It likely does not fail TCLP for D038 (Pyridine) unless in high concentrations, but it must be managed as hazardous due to toxicity.
Waste Code Recommendation: If not testing, default to D001 (if combustible solvent present) or manage as Non-RCRA Regulated Hazardous Waste (state dependent) but handle via incineration.
Personal protective equipment for handling iodopyridin-2-aMine
Executive Summary & Scientific Context Iodopyridin-2-amine (specifically isomers 2-amino-3-iodopyridine and 2-amino-5-iodopyridine) serves as a critical halogenated building block in medicinal chemistry, particularly for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Iodopyridin-2-amine (specifically isomers 2-amino-3-iodopyridine and 2-amino-5-iodopyridine) serves as a critical halogenated building block in medicinal chemistry, particularly for Suzuki-Miyaura and Sonogashira cross-coupling reactions.[1][2]
While often treated as generic "intermediates," these compounds possess a dual-hazard profile: the aminopyridine core (neurotoxic potential, rapid dermal absorption) and the carbon-iodine bond (light sensitivity, potential for radical formation).[1][2] This guide moves beyond the standard SDS to provide an operational framework for researchers handling these compounds in drug discovery workflows.
Hazard Profiling & Risk Assessment
Effective PPE selection requires understanding the specific mechanism of injury.[2] The primary risks associated with Iodopyridin-2-amine are not just local irritation, but systemic absorption and severe ocular damage.
Aminopyridines block potassium channels in neuronal tissue; ingestion or high-dose absorption can lead to excitotoxicity.[1][2]
Ocular Hazard
H318 (Causes Serious Eye Damage)
The 3-iodo isomer is particularly corrosive to corneal tissue due to the proximity of the amine and iodine, potentially forming reactive species in situ.[1][2]
Dermal Risk
H312 (Harmful), H315 (Irritant)
Lipophilic nature allows rapid transdermal transport.[1][2] Once dissolved in organic solvents (DMSO/DCM), skin absorption rates increase exponentially.[2]
Physical Stability
Light Sensitive
Iodine-carbon bonds are weak; UV exposure liberates free iodine (), causing the solid to yellow/brown and increasing inhalation toxicity.[1][2]
Critical Note: Do not assume all isomers have identical risks.[1][2] 2-Amino-3-iodopyridine carries a higher risk of irreversible eye damage compared to the 5-iodo isomer.[1][2] Treat both with the highest level of ocular protection.[2]
Personal Protective Equipment (PPE) Matrix
The following protocol uses a "Task-Based" PPE selection method. Standard nitrile gloves are often insufficient when this compound is in solution.[2]
3.1 Glove Selection Logic
Solid State: Standard Nitrile (4-5 mil) is acceptable.[1][2]
Solution State: The solvent acts as a carrier vehicle.[1][2] Iodopyridin-2-amine is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) .[1][2]
DCM: Permeates nitrile in <2 minutes.[1][2] Required: PVA (Polyvinyl alcohol) or Silver Shield (Laminate) gloves.[1][2]
DMF/DMSO: Permeates nitrile in 30-60 minutes.[1][2] Required: Double-gloved Nitrile (change outer pair every 15 mins) or Laminate.[1][2]
3.2 Respiratory & Ocular Protection
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[1][2]
Respiratory: If weighing outside a hood (strongly discouraged) or dealing with a spill, use a P100 particulate respirator .[1][2]
Eyes:Chemical Splash Goggles are mandatory.[1][2] Safety glasses with side shields are insufficient due to the H318 (Serious Eye Damage) risk.[1][2]
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting glove material based on the physical state and solvent carrier.[1][2] Note the specific requirement for Laminate gloves when using halogenated solvents.
Operational Protocols
5.1 Weighing & Transfer
Iodopyridin-2-amine is often a fluffy, static-prone powder.[1][2]
Static Control: Use an anti-static gun or a polonium strip near the balance.[1][2] Static discharge can scatter the powder, creating an inhalation hazard.
Containment: Weigh inside the fume hood. If the balance is external, weigh into a tared vial with a cap, never on an open weigh paper.
Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture invisible dust.[1][2]
5.2 Reaction Setup
Inert Atmosphere: These compounds degrade under oxidative stress.[1][2] Purge reaction vessels with Nitrogen or Argon.[2]
Temperature: If heating is required (e.g., Suzuki coupling at 80°C), ensure the condenser water flow is active before heating to prevent vapor escape.
5.3 Emergency Spill Response
In the event of a spill, speed is secondary to safety.
Figure 2: Sequential workflow for managing spills. Evacuation is prioritized for large spills or those occurring outside engineering controls.[1][2]
Disposal & Environmental Compliance
Proper disposal is legally required under RCRA (Resource Conservation and Recovery Act) guidelines.[2]
If dissolved in DCM: F002 (Spent halogenated solvents).[1][2]
Pure substance disposal: Treat as toxic organic waste.[1][2]
Segregation:
DO NOT mix with strong acids (e.g., Sulfuric, Nitric).[1] The amine group can protonate exothermically, and the iodine can oxidize to form toxic vapors.
DO NOT flush down the drain.[1][2] This compound is toxic to aquatic life.[2]
Container: Collect in amber glass or high-density polyethylene (HDPE) containers. Label clearly as "Halogenated Organic Hazard."[2]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2763151, 2-Amino-3-iodopyridine.[1][2] PubChem.[1][2][3][4] [Link]